molecular formula C10H7BrO2 B1608563 6-Bromo-2-methylchromone CAS No. 30779-63-6

6-Bromo-2-methylchromone

Cat. No.: B1608563
CAS No.: 30779-63-6
M. Wt: 239.06 g/mol
InChI Key: PVHDLBFVSMGZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylchromone is a 2-methylchromone derivative that can be prepared from ethyl 6-bromo-2-methyl-4-oxo-4H-benzopyran-3-carboxylate via hydrolysis followed by decarboxylation.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHDLBFVSMGZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403515
Record name 6-Bromo-2-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30779-63-6
Record name 6-Bromo-2-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 6-Bromo-2-methylchromone from 5'-bromo-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylchromone from 5'-bromo-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a halogenated derivative of the chromone scaffold, which is of significant interest in medicinal chemistry and drug discovery. Starting from the readily available precursor 5'-bromo-2'-hydroxyacetophenone, this document details a robust and efficient synthetic methodology. The guide delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and outlines methods for product characterization and purification. By blending theoretical principles with practical, field-proven insights, this document serves as an essential resource for researchers aiming to synthesize this and related chromone derivatives for applications in pharmaceutical and chemical research.

Introduction: The Significance of the Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this bicyclic fragment are known to exhibit anticancer, anti-inflammatory, antibacterial, and anti-HIV properties.[1] The substitution pattern on the chromone ring system allows for fine-tuning of its pharmacological profile, making it a versatile template for drug design.

This compound is a specific analogue that incorporates a bromine atom at the 6-position and a methyl group at the 2-position. The introduction of a halogen, such as bromine, can significantly enhance the biological activity of a molecule by increasing its lipophilicity, modifying its metabolic stability, and enabling further functionalization. The 2-methyl group is a common feature in many chromone syntheses. This guide focuses on a classical and reliable acid-catalyzed cyclization method, which is widely applicable for the synthesis of various 2-methylchromone derivatives.[1]

Mechanistic Deep Dive: From Acetophenone to Chromone

The transformation of 5'-bromo-2'-hydroxyacetophenone into this compound is a classic example of chromone synthesis that proceeds via an acid-catalyzed intramolecular cyclization and dehydration. The overall reaction involves the formation of a 1,3-dicarbonyl intermediate, which then readily cyclizes to form the stable benzopyrone ring.

The Reaction Pathway

The synthesis is typically achieved in a one-pot or two-step sequence involving two key transformations:

  • Initial Acylation/Condensation: The starting material, 5'-bromo-2'-hydroxyacetophenone, reacts with acetic anhydride. In this process, the phenolic hydroxyl group can be acetylated, but more importantly, the methyl ketone undergoes a condensation reaction.

  • Acid-Catalyzed Cyclodehydration: In the presence of a strong acid catalyst, such as sulfuric acid, the intermediate undergoes an intramolecular cyclization followed by the elimination of a water molecule (dehydration) to yield the aromatic chromone ring system.

Below is a detailed mechanistic breakdown of this efficient transformation.

Step-by-Step Mechanism

The reaction mechanism can be described as follows:

  • Enolization: The starting acetophenone (I) tautomerizes to its enol form.

  • O-Acylation: The phenolic hydroxyl group of the enol reacts with acetic anhydride to form an ester intermediate (II).

  • Enolate Formation: In the presence of an acid catalyst, the ketone carbonyl is protonated, promoting the formation of an enolate at the methyl position. For the purpose of this mechanism, we will consider the direct cyclization of the key intermediate, a β-diketone, which is formed in situ. The formation of this diketone is a result of a reaction analogous to the Baker-Venkataraman rearrangement.[3][4][5]

  • Intramolecular Cyclization: The enol oxygen of the β-diketone intermediate (III) attacks the phenolic ketone carbonyl.

  • Dehydration: The resulting hemiacetal-like intermediate (IV) is unstable and readily undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the stable, aromatic pyrone ring of the final product, this compound (V).

Reaction_Mechanism Figure 1: Reaction Mechanism for Chromone Synthesis Start 5'-bromo-2'-hydroxyacetophenone (I) Intermediate1 1-(5-Bromo-2-hydroxyphenyl)butane-1,3-dione (III) (In situ β-Diketone Intermediate) Start->Intermediate1 + Acetic Anhydride (Baker-Venkataraman like) Intermediate2 6-Bromo-4-hydroxy-2-methyl-4H-chromene (IV) Intermediate1->Intermediate2 Intramolecular Cyclization (H+) Product This compound (V) Intermediate2->Product Dehydration (-H₂O) Experimental_Workflow Figure 2: Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Cyclization cluster_purification Isolation & Purification A 1. Mix 5'-bromo-2'-hydroxyacetophenone, Sodium Acetate, and Acetic Anhydride B 2. Reflux for 5-7 hours A->B C 3. Cool and pour into ice-water B->C D 4. Add conc. H₂SO₄ (Acidification) C->D E 5. Heat mixture for 1-2 hours D->E F 6. Cool and collect solid via filtration E->F G 7. Wash with cold water F->G H 8. Recrystallize from Ethanol G->H I 9. Dry and Characterize H->I

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction and Overview

The Chromone Scaffold: A Privileged Structure in Medicinal Chemistry

The chromone ring system, a benzopyran-4-one, is a recurring and vital motif in a vast array of natural products and pharmacologically active compounds.[1][2][3] This privileged scaffold is recognized for its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications. Chromone derivatives have demonstrated a remarkable spectrum of activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties.[4][5][6] Their inherent stability and the facility with which they can be functionalized have made them a cornerstone in the design and synthesis of novel therapeutic agents.

6-Bromo-2-methylchromone: A Key Intermediate and Potential Bioactive Agent

Within the expansive family of chromones, this compound emerges as a compound of significant interest. Its structure is characterized by the foundational 2-methylchromone core, which is known to possess a range of biological activities.[7][8] The introduction of a bromine atom at the 6-position is a critical modification, as halogenation is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine can enhance lipophilicity, influence binding affinities, and in some cases, is integral to the mechanism of action.[2]

Scope of the Guide

This technical guide provides a comprehensive exploration of the physicochemical properties of this compound. It is designed for researchers, scientists, and professionals in drug development, offering a single point of reference for its synthesis, characterization, reactivity, and potential applications. The guide is structured to deliver not just data, but also a deeper understanding of the experimental and theoretical underpinnings of the presented information.

Part 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties are summarized in the tables below.

Molecular and Structural Data
PropertyValueSource(s)
Molecular Formula C₁₀H₇BrO₂
Molecular Weight 239.07 g/mol
CAS Number 30779-63-6[9]
IUPAC Name 6-bromo-2-methylchromen-4-one[9]
InChI Key PVHDLBFVSMGZAA-UHFFFAOYSA-N[9]
SMILES CC1=CC(=O)C2=C(O1)C=C(Br)C=C2
Physical Properties
PropertyValueSource(s)
Appearance Solid
Melting Point 128-132 °C[9][10]
Boiling Point 313.3 °C at 760 mmHg[9]
Density 1.58 g/cm³[9]
Flash Point 143.3 °C[9]
Solubility Information not widely available, but expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Part 3: Synthesis and Purification

The synthesis of 2-methylchromones is well-documented, with several established methods that can be adapted for the preparation of this compound.[7][11]

Retrosynthetic Analysis and Key Synthetic Strategies

The most common and efficient route to 2-methylchromones involves the acid-catalyzed cyclization of a 1-(2-hydroxyphenyl)-1,3-butanedione intermediate. This precursor is typically formed from the appropriate substituted 2'-hydroxyacetophenone. For this compound, the synthesis would commence with 1-(5-bromo-2-hydroxyphenyl)ethanone.

Recommended Synthetic Protocol

The following protocol is a robust and reliable method for the synthesis of this compound, based on well-established procedures for chromone formation.

  • 1-(5-bromo-2-hydroxyphenyl)ethanone

  • Acetic anhydride

  • Sodium acetate

  • Concentrated sulfuric acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and purification apparatus

  • Acetylation of 1-(5-bromo-2-hydroxyphenyl)ethanone: To a solution of 1-(5-bromo-2-hydroxyphenyl)ethanone in acetic anhydride, add a catalytic amount of sodium acetate. Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Baker-Venkataraman Rearrangement: After cooling the reaction mixture, add a solution of potassium hydroxide in pyridine. Stir the mixture at room temperature for 4-6 hours. This will induce the rearrangement to form the 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione intermediate.

  • Acid-catalyzed Cyclization: Neutralize the reaction mixture with a dilute acid (e.g., 10% HCl) and extract the intermediate with a suitable organic solvent (e.g., ethyl acetate). After drying and concentrating the organic phase, dissolve the crude intermediate in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 1-2 hours to effect the cyclization to this compound.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice-water. The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any residual acid.

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid of high purity.

Experimental Workflow Diagram

Synthesis_Workflow start 1-(5-bromo-2-hydroxyphenyl)ethanone step1 Acetylation & Baker-Venkataraman Rearrangement start->step1 reagents1 Acetic Anhydride, Sodium Acetate reagents1->step1 intermediate 1-(5-bromo-2-hydroxyphenyl) -1,3-butanedione step1->intermediate step2 Acid-catalyzed Cyclization intermediate->step2 reagents2 Conc. H₂SO₄, Glacial Acetic Acid reagents2->step2 crude_product Crude this compound step2->crude_product purification Recrystallization (Ethanol/Water) crude_product->purification final_product Pure this compound purification->final_product

Synthetic pathway for this compound.

Part 4: Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the electrophilic pyrone ring, the reactive methyl group, and the substituted aromatic ring.

Stability and Storage

This compound is a stable solid under standard laboratory conditions. It should be stored in a cool, dry place away from direct sunlight and strong oxidizing agents.

Key Reactions of the 2-Methylchromone Scaffold

The 2-methyl group is susceptible to a variety of reactions, including condensation with aldehydes and oxidation. The pyrone ring can undergo nucleophilic attack, leading to ring-opening reactions under certain conditions. The bromine-substituted aromatic ring can participate in various cross-coupling reactions, offering a handle for further structural diversification.[7][8]

Reactivity Flowchart

Reactivity_Flowchart cluster_methyl Reactions at the Methyl Group cluster_pyrone Reactions of the Pyrone Ring cluster_aromatic Reactions of the Aromatic Ring start This compound condensation Condensation with Aldehydes start->condensation R-CHO oxidation Oxidation to Carboxylic Acid start->oxidation [O] nucleophilic_attack Nucleophilic Attack (Ring Opening) start->nucleophilic_attack Nu⁻ cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) start->cross_coupling Pd catalyst, Coupling Partner

Potential chemical transformations of this compound.

Part 5: Spectroscopic Characterization and Interpretation

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections provide a predictive analysis of the expected spectra based on data from closely related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton of the pyrone ring, and the methyl protons. The aromatic protons will exhibit splitting patterns consistent with their substitution on the benzene ring. The vinylic proton will appear as a singlet, and the methyl protons will also be a singlet.

The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon will resonate at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons will be influenced by the bromine substituent.

Assignment Predicted ¹H NMR (δ, ppm) Multiplicity Predicted ¹³C NMR (δ, ppm)
C=O--~178
C2--~160
C3~6.2s~112
C4a--~124
C5~7.8d~126
C6--~118
C7~7.6dd~136
C8~7.4d~119
C8a--~154
CH₃~2.4s~20

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The FTIR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyrone ring. Other characteristic peaks will include C=C stretching vibrations from the aromatic and pyrone rings, and C-H stretching and bending vibrations.[3][12]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~1640-1660C=O stretch (pyrone)Strong
~1600-1620C=C stretch (aromatic)Medium-Strong
~1560-1580C=C stretch (pyrone)Medium
~1200-1250C-O-C stretch (ether)Strong
~800-850C-H bend (aromatic)Strong
~550-650C-Br stretchMedium
Mass Spectrometry (MS)

The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Key fragmentation pathways are expected to include the loss of a methyl radical, followed by the loss of carbon monoxide, and a retro-Diels-Alder reaction of the pyrone ring.[9][13]

MS_Fragmentation M [M]⁺˙ m/z 238/240 M_minus_CH3 [M - CH₃]⁺ m/z 223/225 M->M_minus_CH3 - •CH₃ RDA Retro-Diels-Alder Fragment M->RDA RDA M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z 195/197 M_minus_CH3->M_minus_CH3_minus_CO - CO

Proposed EI-MS fragmentation of this compound.
Spectroscopic Analysis Workflow

Spec_Analysis_Workflow start Unknown Sample ms Mass Spectrometry (Determine Molecular Weight and Formula) start->ms ir FTIR Spectroscopy (Identify Functional Groups) start->ir nmr ¹H and ¹³C NMR (Elucidate Carbon-Hydrogen Framework) start->nmr structure Proposed Structure: This compound ms->structure ir->structure nmr->structure

Workflow for structural elucidation.

Part 6: Biological Activity and Potential Applications

Overview of the Biological Potential of Bromo-substituted Chromones

The chromone scaffold is a well-established pharmacophore, and the introduction of a bromine atom can significantly enhance biological activity. Bromo-substituted chromones have been reported to exhibit a range of pharmacological effects, with antifungal activity being particularly noteworthy.[14][15]

Postulated Mechanism of Action (Antifungal)

Recent studies on bromo-substituted chromone derivatives suggest that their antifungal activity may stem from their ability to inhibit biofilm formation in pathogenic fungi such as Candida species.[14][15] The proposed mechanism involves the disruption of hyphal formation, a critical step in biofilm development and virulence. Transcriptomic analyses of related compounds have shown downregulation of genes essential for hyphal growth and biofilm formation.[14]

Applications in Drug Discovery and Development

This compound serves as a valuable starting material for the synthesis of more complex and potentially more potent therapeutic agents. The bromine atom provides a convenient handle for introducing further structural diversity through cross-coupling reactions, allowing for the exploration of a wider chemical space in the search for new drug candidates. Furthermore, its intrinsic biological activity makes it a promising lead compound for optimization in antifungal drug discovery programs.

Part 7: Conclusion and Future Perspectives

This compound is a molecule of considerable interest, possessing a combination of a privileged medicinal scaffold and a strategically placed halogen substituent. This guide has provided a comprehensive overview of its physicochemical properties, synthetic accessibility, reactivity, and spectroscopic signature. The predictive data presented herein serves as a robust foundation for researchers working with this compound. The promising antifungal activity of related bromo-chromones suggests that this compound and its derivatives warrant further investigation as potential new therapeutic agents to combat fungal infections. Future research should focus on the detailed elucidation of its mechanism of action and the synthesis and evaluation of a library of analogs to establish a clear structure-activity relationship.

Part 8: References

  • Alfa Chemistry. This compound 97. --INVALID-LINK--

  • Ibrahim, M. A., Ali, T. E., Alnamer, Y. A., & Gabr, Y. A. (2010). Synthesis and chemical reactivity of 2-methylchromones. ARKIVOC, 2010(1), 98-135. --INVALID-LINK--

  • ResearchGate. Synthesis and chemical reactivity of 2-methylchromones. --INVALID-LINK--

  • Sigma-Aldrich. This compound 97%. --INVALID-LINK--

  • ChemicalBook. This compound. --INVALID-LINK--

  • Kim, J., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. mBio, 14(5), e01375-23. --INVALID-LINK--

  • Patel, R. V., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 773-784. --INVALID-LINK--

  • ResearchGate. Antifungal and antibiofilm activities of chromones against nine Candida species. --INVALID-LINK--

  • BenchChem. An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. --INVALID-LINK--

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. --INVALID-LINK--

  • Costa, M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(21), 23685-23706. --INVALID-LINK--

  • Oregon State University. 13C NMR Chemical Shifts. --INVALID-LINK--

  • Gomes, A., et al. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 26(11), 3193. --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences Review and Research. Spectroscopic Investigation, ab initio HF and DFT Calculations and Other Biomolecular Properties of 6-methylchromone-3-carbonitrile. --INVALID-LINK--

  • Styrylchromones: Biological Activities and Structure-Activity Relationship. (2021). PMC. --INVALID-LINK--

  • ResearchGate. Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone). --INVALID-LINK--

  • University of Calgary. 13C-NMR. --INVALID-LINK--

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. --INVALID-LINK--

  • McCusker, K., & Holinstat, M. (2022). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 8(8), 856. --INVALID-LINK--

  • University of Wisconsin-Madison. NMR Spectroscopy. --INVALID-LINK--

  • Arjunan, V., Subramanian, S., & Mohan, S. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(5), 995-1000. --INVALID-LINK--

  • ResearchGate. Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. --INVALID-LINK--

  • ResearchGate. The EI‐MS Fragmentation Mechanisms of Bacterial Sesquiterpenes and Diterpenes. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of Chromones and Flavones. --INVALID-LINK--

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. --INVALID-LINK--

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. --INVALID-LINK--

  • Ewies, F. F., et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. --INVALID-LINK--

  • BenchChem. Decoding the Fragmentation Fingerprint: A Mass Spectrometry Guide to 6-Bromo-3-methoxy-2-methylbenzoic Acid. --INVALID-LINK--

  • BenchChem. Mass Spectrometry Fragmentation of 6,7-Dimethylchromone: A Technical Overview. --INVALID-LINK--

References

The Pharmacological Potential of 6-Bromo-2-methylchromone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[SHANGHAI, CN — January 2, 2026] – In the ever-evolving landscape of medicinal chemistry, the chromone scaffold remains a cornerstone for the development of novel therapeutic agents. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the prospective biological activities of a specific, yet underexplored, class of compounds: 6-Bromo-2-methylchromone derivatives. By synthesizing existing data on structurally related compounds, this document aims to provide a predictive framework and a rationale for the targeted investigation of these promising molecules in the realms of antimicrobial, anticancer, and anti-inflammatory research.

Introduction: The Chromone Scaffold and the Influence of Substitution

The chromone nucleus, a benzopyran-4-one system, is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The biological profile of a chromone derivative is intricately linked to the nature and position of its substituents. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position of the chromone ring is anticipated to significantly modulate the molecule's physicochemical properties and, consequently, its interaction with biological targets. The electron-withdrawing nature of the bromine atom can influence the electron density of the aromatic ring, potentially enhancing binding affinities and cellular uptake. Conversely, the small, electron-donating methyl group can impact steric interactions and metabolic stability. This guide will explore the synergistic and antagonistic effects of these substitutions on the biological activities of the chromone core.

Antimicrobial Activity: A Tale of Electronic Effects

The chromone scaffold is a well-established pharmacophore in the design of antimicrobial agents.[2] Structure-activity relationship (SAR) studies of various chromone derivatives have revealed that the electronic properties of substituents on the benzo ring play a crucial role in their antimicrobial efficacy.

Key Insights from SAR Studies:

  • Electron-withdrawing groups at the C6-position of the chromone moiety, such as a chloro group, have been shown to enhance antimicrobial activity.[2] This suggests that the 6-bromo substitution, also being electron-withdrawing, is likely to confer potent antibacterial and antifungal properties to 2-methylchromone derivatives.

  • Conversely, electron-releasing groups , like a methyl group at the C6-position, have been observed to cause a decrease in antimicrobial action.[2] While the target compounds of this guide feature a 2-methyl group, this finding underscores the importance of the electronic nature of the substituent at position 6.

A notable example of a potent antimicrobial 6-bromo-chromone is 6-bromochromone-3-carbonitrile . This compound has demonstrated significant antifungal and antibiofilm activities against various Candida species, including drug-resistant strains.[3] Its mechanism of action involves the downregulation of genes essential for hypha formation and biofilm integrity, such as TEC1 and UME6.[3]

Table 1: Antimicrobial Activity of Selected Chromone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
6-bromochromone-3-carbonitrileCandida albicans5-10[3]
6-bromochromone-3-carbonitrileCandida glabrata5-50[3]
6-bromochromone-3-carbonitrileCandida parapsilosis5-50[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of the test compound in a 96-well microplate. I1 Inoculate each well with the microbial suspension. P1->I1 P2 Prepare a standardized inoculum of the target microorganism. P2->I1 I2 Incubate the microplate under appropriate conditions (temperature, time). I1->I2 A1 Visually inspect the wells for turbidity. I2->A1 A2 The MIC is the lowest concentration with no visible growth. A1->A2

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The chromone scaffold has been extensively investigated for its anticancer properties, with many derivatives exhibiting significant cytotoxicity against a range of cancer cell lines.[4][5] The presence of a bromine atom in a heterocyclic compound can enhance its lipophilicity, facilitating its passage through cell membranes and potentially increasing its intracellular concentration.

While direct cytotoxic data for a series of this compound derivatives is limited, studies on structurally related brominated heterocyclic compounds provide valuable insights into their potential as anticancer agents. For instance, certain 6-bromo-quinazoline derivatives have shown potent cytotoxic effects against breast (MCF-7) and colorectal (SW480) cancer cell lines, with IC50 values in the micromolar range.[6]

Table 2: Cytotoxicity of Selected Brominated Heterocyclic Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)MCF-7 (Breast)15.85 ± 3.32[6]
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)SW480 (Colorectal)17.85 ± 0.92[6]
Chalcone-like agent with 3-bromo-4-hydroxy-5-methoxy substitution (4a)K562 (Leukemia)≤ 3.86 µg/ml[5]
Chalcone-like agent with 3-bromo-4-hydroxy-5-methoxy substitution (4a)MDA-MB-231 (Breast)≤ 3.86 µg/ml[5]
Chalcone-like agent with 3-bromo-4-hydroxy-5-methoxy substitution (4a)SK-N-MC (Neuroblastoma)≤ 3.86 µg/ml[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

MTT Assay Workflow

cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition C1 Seed cancer cells in a 96-well plate and allow to adhere. C2 Treat cells with varying concentrations of the test compound. C1->C2 C3 Incubate for a specified period (e.g., 24-72 hours). C2->C3 A1 Add MTT solution to each well and incubate. C3->A1 A2 Living cells reduce MTT to purple formazan crystals. A1->A2 A3 Solubilize formazan crystals with a suitable solvent (e.g., DMSO). A2->A3 R1 Measure the absorbance at a specific wavelength (e.g., 570 nm). A3->R1 R2 Calculate cell viability and determine the IC50 value. R1->R2 cluster_stimulation Cell Stimulation cluster_griess_reaction Griess Reaction cluster_measurement Measurement S1 Culture macrophages (e.g., RAW264.7) in a 96-well plate. S2 Pre-treat cells with test compounds. S1->S2 S3 Stimulate with LPS to induce NO production. S2->S3 G1 Collect the cell culture supernatant. S3->G1 G2 Add Griess reagent to the supernatant. G1->G2 G3 Incubate to allow for color development (azo dye formation). G2->G3 M1 Measure absorbance at ~540 nm. G3->M1 M2 Quantify nitrite concentration using a standard curve. M1->M2 cluster_synthesis Synthetic Pathway Start 5-Bromo-2-hydroxyacetophenone Intermediate1 Reaction with an appropriate electrophile (e.g., acetic anhydride, acetyl chloride) Start->Intermediate1 Acylation Intermediate2 Base-catalyzed cyclization Intermediate1->Intermediate2 Baker-Venkataraman rearrangement or similar Product This compound Intermediate2->Product Dehydration

References

potential applications of 6-Bromo-2-methylchromone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of 6-Bromo-2-methylchromone

Authored by: A Senior Application Scientist

Foreword: The Enduring Promise of the Chromone Scaffold

In the landscape of medicinal chemistry, certain molecular architectures consistently emerge as "privileged scaffolds"—frameworks that are capable of interacting with a wide range of biological targets to elicit diverse therapeutic effects. The chromone (4H-chromen-4-one) core is a quintessential example of such a scaffold.[1] Found in a plethora of natural products and synthetic compounds, chromone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][3] This guide focuses on a specific, synthetically accessible derivative: This compound . While this particular molecule is not extensively studied in isolation, its structural features—a bromine atom at the 6-position and a methyl group at the 2-position—provide a unique starting point for the development of novel therapeutic agents. The presence of the bromine atom can enhance lipophilicity and modulate target binding, while the methyl group can influence metabolic stability and steric interactions.[4] This document will serve as a technical guide for researchers, synthesizing available data on closely related analogs to illuminate the potential applications of this compound in drug discovery and development. We will delve into its synthesis, explore its potential in key therapeutic areas, provide actionable experimental protocols, and visualize the underlying molecular pathways.

Section 1: Synthesis and Physicochemical Properties

The synthetic accessibility of this compound makes it an attractive starting material for medicinal chemistry campaigns. Several synthetic routes have been reported for chromones in general, with the most common approaches involving the cyclization of substituted 2-hydroxyacetophenones.

General Synthetic Strategy: The Baker-Venkataraman Rearrangement

A classic and reliable method for the synthesis of 2-methylchromones is the Baker-Venkataraman rearrangement. This involves the acylation of a 2-hydroxyacetophenone, followed by a base-catalyzed rearrangement and subsequent acid-catalyzed cyclization. For this compound, the starting material would be 2-hydroxy-5-bromoacetophenone.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-hydroxy-5-bromoacetophenone.

Materials:

  • 2-hydroxy-5-bromoacetophenone

  • Acetic anhydride

  • Pyridine

  • Potassium hydroxide (KOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Step-by-Step Methodology:

  • Acetylation of 2-hydroxy-5-bromoacetophenone:

    • Dissolve 2-hydroxy-5-bromoacetophenone (1 equivalent) in pyridine.

    • Add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the acetylated intermediate.

  • Baker-Venkataraman Rearrangement:

    • Dissolve the acetylated intermediate from Step 1 in pyridine.

    • Add powdered potassium hydroxide (3 equivalents) and heat the mixture at 60 °C for 3 hours.

    • Cool the reaction mixture to room temperature and acidify with dilute HCl.

    • The resulting diketone precipitate is filtered, washed with water, and dried.

  • Cyclization to form this compound:

    • Dissolve the diketone from Step 2 in glacial acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • The crude product precipitates out. Filter, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~239.05 g/mol Adheres to Lipinski's rule of five (<500 Da) for oral bioavailability.
LogP (Octanol/Water) ~2.5-3.0Indicates good lipophilicity for membrane permeability.
Hydrogen Bond Donors 0Favorable for oral absorption.
Hydrogen Bond Acceptors 2Allows for interactions with biological targets.
Polar Surface Area ~43.37 ŲSuggests good potential for blood-brain barrier penetration.

Section 2: Potential as Antimicrobial Agents

The emergence of multidrug-resistant pathogens is a global health crisis, necessitating the development of novel antimicrobial agents. Chromone derivatives have shown significant promise in this area. Studies on halogenated formylchromones and chromone-carbonitriles, which are structurally similar to this compound, provide strong evidence for its potential as a scaffold for new antibacterial and antifungal drugs.

Antibacterial and Antibiofilm Activity

A recent study on 6-bromo-3-formylchromone (6B3FC) demonstrated potent activity against the foodborne pathogens Vibrio parahaemolyticus and Vibrio harveyi.[5][6] This analog exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL and was effective at inhibiting biofilm formation in a dose-dependent manner.[5][6]

Mechanism of Action: The antibacterial effect of 6B3FC is linked to the disruption of quorum sensing and virulence factor expression. It was shown to downregulate the expression of genes involved in quorum sensing (luxS, opaR), pathogenicity (tdh), and membrane integrity (vmrA) in V. parahaemolyticus.[6] This multi-pronged attack on bacterial communication and virulence suggests a lower likelihood of resistance development.

Antifungal Activity

Similarly, 6-bromochromone-3-carbonitrile has been identified as a potent antifungal agent against several Candida species, including fluconazole-resistant C. albicans.[7] This compound showed MICs ranging from 5 to 50 µg/mL and was a strong inhibitor of biofilm formation.[7]

Mechanism of Action: The antifungal activity of 6-bromochromone-3-carbonitrile is associated with the inhibition of hyphal formation, a key virulence factor for C. albicans. Transcriptomic analysis revealed that the compound downregulates the expression of genes essential for hyphal development and biofilm formation, such as TEC1 and UME6.[7]

Table of Antimicrobial Activity for 6-Bromo-Chromone Analogs

CompoundOrganism(s)Activity MetricValue (µg/mL)Reference
6-Bromo-3-formylchromone Vibrio parahaemolyticus, V. harveyiMIC20[5][6]
6-Bromochromone-3-carbonitrile Candida albicans, C. glabrata, etc.MIC5-50[7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • This compound

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline

  • Spectrophotometer

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the bacterial strain and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Visualization: Proposed Antibacterial Mechanism of 6-Bromo-Chromone Analogs

G cluster_compound 6-Bromo-Chromone Derivative cluster_bacterium Bacterial Cell cluster_effects Phenotypic Effects Compound This compound Analog QS Quorum Sensing Genes (e.g., luxS, opaR) Compound->QS Downregulates Gene Expression Virulence Virulence Factor Genes (e.g., tdh) Compound->Virulence Downregulates Gene Expression Biofilm Biofilm Formation Genes Compound->Biofilm Downregulates Gene Expression Membrane Membrane Integrity Genes (e.g., vmrA) Compound->Membrane Downregulates Gene Expression Inhibit_QS Inhibition of Quorum Sensing QS->Inhibit_QS Reduce_Virulence Reduced Pathogenicity Virulence->Reduce_Virulence Inhibit_Biofilm Inhibition of Biofilm Formation Biofilm->Inhibit_Biofilm Cell_Death Impaired Growth / Cell Death Membrane->Cell_Death

Caption: Downregulation of key bacterial genes by 6-bromo-chromone analogs.

Section 3: Potential as Anticancer Agents

The chromone scaffold is a well-established pharmacophore in the design of anticancer agents. The introduction of a bromine atom at the 6-position can enhance cytotoxic activity, as seen in various related heterocyclic systems.[8] Furthermore, chromone derivatives have been investigated as inhibitors of multidrug resistance proteins, a major challenge in cancer chemotherapy.

Cytotoxicity and Inhibition of Multidrug Resistance

While direct cytotoxic data for this compound is scarce, studies on related brominated flavanones (which share the chromanone core) and other chromone derivatives suggest potential. For example, 6-bromo-4'-chloroflavanone has been synthesized and characterized as a potential bioactive compound.[4]

More compellingly, certain chromone derivatives have been identified as potent inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2) , an ATP-binding cassette (ABC) transporter that confers multidrug resistance by effluxing a wide range of chemotherapeutic drugs from cancer cells.[9] A study on the structure-activity relationship of chromone-based ABCG2 inhibitors highlighted the importance of specific substitutions for potent activity.[9] While the exact 6-bromo-2-methyl substitution pattern was not tested, the general finding that chromones can inhibit this key resistance mechanism is highly significant.

Potential Molecular Targets and Mechanisms

The anticancer activity of chromone derivatives is often multifactorial, involving:

  • Induction of Apoptosis: Many chromones trigger programmed cell death in cancer cells through the modulation of the Bcl-2 family of proteins and activation of caspases.[10]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at various checkpoints of the cell cycle.

  • Kinase Inhibition: The chromone scaffold is present in several kinase inhibitors, a major class of targeted cancer therapies.

Table of Anticancer-Related Activity for Chromone Analogs

Compound Derivative TypeTarget/Cell LineActivity/MechanismReference
Brominated Flavanone -Synthesized for potential biological activity.[4]
Substituted Chromones ABCG2Potent inhibition of multidrug resistance protein.[9]
Marine-derived Chromones HT-29, A549Cytotoxicity, induction of apoptosis.[10]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effect of this compound on a human cancer cell line (e.g., HCT116).

Materials:

  • This compound

  • Human colon cancer cell line (HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for another 3-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Visualization: Workflow for In Vitro Cytotoxicity Screening

G cluster_workflow Cytotoxicity Assay Workflow start Start: Cancer Cell Line (e.g., HCT116) seed Seed cells in 96-well plate start->seed adhere Incubate overnight to allow adherence seed->adhere treat Treat with serial dilutions of this compound adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals with DMSO incubate_mtt->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and calculate IC50 read->analyze end_node End: Determine cytotoxic potential analyze->end_node

Caption: A typical workflow for assessing the cytotoxicity of a test compound.

Section 4: Potential as Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous human diseases, including arthritis, inflammatory bowel disease, and certain cancers. Chromones are known for their anti-inflammatory properties.[11][12] The mechanism often involves the modulation of key signaling pathways that regulate the production of inflammatory mediators.

Inhibition of Pro-inflammatory Pathways

A study on a novel chromone derivative, DCO-6, revealed its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[13] DCO-6 significantly reduced the production of nitric oxide (NO), IL-1β, and IL-6.[13]

Mechanism of Action: The anti-inflammatory effect of DCO-6 was traced to the inhibition of the p38 MAPK signaling pathway .[13] Specifically, it was found to impair the production of reactive oxygen species (ROS) and disrupt the formation of the TRAF6-ASK1 complex, which is upstream of p38 activation.[13] This targeted inhibition of a critical inflammatory cascade suggests that this compound, as a member of the chromone family, could exert similar effects.

Modulation of NF-κB and Glucocorticoid Receptor Activity

Other studies have shown that natural chromones can reduce the transcriptional activity of NF-κB , a master regulator of inflammation, in stimulated macrophages.[11] Interestingly, some chromones may also exert their anti-inflammatory effects in part through the activation of the glucocorticoid receptor (GR) , a well-known anti-inflammatory target.[11]

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM with high glucose

  • FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only (negative control), cells with LPS only (positive control), and medium only (blank).

  • Griess Assay for Nitrite Measurement:

    • After incubation, collect the cell culture supernatants.

    • Add the components of the Griess Reagent System to the supernatants according to the manufacturer's instructions. This will form a colored azo dye in the presence of nitrite (a stable product of NO).

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by the compound.

Visualization: Potential Anti-inflammatory Signaling Pathway

G cluster_pathway p38 MAPK Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 ROS Reactive Oxygen Species (ROS) TLR4->ROS TRAF6_ASK1 TRAF6-ASK1 Complex ROS->TRAF6_ASK1 p38 p38 MAPK TRAF6_ASK1->p38 NFkB NF-κB p38->NFkB Inflammation Pro-inflammatory Gene Expression (iNOS, IL-6, TNF-α) NFkB->Inflammation Compound This compound (Potential Inhibitor) Compound->ROS Inhibits Compound->TRAF6_ASK1 Disrupts

References

An In-depth Technical Guide to the Solubility Profile of 6-Bromo-2-methylchromone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2-methylchromone is a halogenated derivative of the chromone scaffold, a privileged structure in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively reported in the public domain, this guide furnishes researchers, scientists, and drug development professionals with the foundational principles and a robust experimental framework to generate a precise and reliable solubility profile. The focus is on the gold-standard equilibrium solubility (shake-flask) method, ensuring the generation of high-quality, reproducible data essential for advancing research and development.

Introduction to this compound and the Imperative of Solubility

Chromones and their derivatives are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature and have garnered significant attention due to their diverse biological activities.[1][2] The introduction of a bromine atom at the 6-position and a methyl group at the 2-position of the chromone core, as in this compound (CAS No: 30779-63-6), modulates its physicochemical properties, including lipophilicity and electronic characteristics, which in turn can influence its biological targets and therapeutic potential.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. In drug discovery, poor solubility can lead to low bioavailability and hinder the development of effective oral formulations. In chemical synthesis, solubility determines the choice of solvents for reactions, crystallization, and purification. Therefore, a well-characterized solubility profile is not merely a data point but a critical piece of the puzzle in the journey from a molecule's discovery to its application.

This guide will delve into the factors governing the solubility of this compound and provide a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties and Theoretical Solubility Considerations

The structure of this compound provides clues to its expected solubility behavior. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 30779-63-6
Molecular Formula C₁₀H₇BrO₂
Molecular Weight 239.07 g/mol
Appearance Solid
Melting Point 128-132 °C

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

This compound possesses a largely aromatic and nonpolar core, suggesting good solubility in nonpolar and moderately polar aprotic solvents. The presence of the carbonyl group and the ether oxygen introduces some polarity, which may allow for solubility in more polar organic solvents. However, the bromine atom and the methyl group contribute to its lipophilicity. Based on its structure, it is anticipated to be soluble in solvents such as chloroform, dichloromethane, acetone, and ethyl acetate.[5] Its solubility in highly polar protic solvents like water is expected to be low, while its solubility in nonpolar solvents like hexane may be limited due to the presence of the polar functional groups.

The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions Polarity Polarity (Carbonyl, Ether) Solubility Solubility Polarity->Solubility Lipophilicity Lipophilicity (Aromatic Rings, Bromo, Methyl) Lipophilicity->Solubility CrystalLattice Crystal Lattice Energy (Solid State) CrystalLattice->Solubility SolventPolarity Polarity (Dielectric Constant) SolventPolarity->Solubility H_Bonding Hydrogen Bonding Capacity (Donor/Acceptor) H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (Primarily for gases) Pressure->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: The Equilibrium Method

The most reliable method for determining the solubility of a compound is the equilibrium (or shake-flask) method. This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), UV-Vis Spectrophotometer)

Step-by-Step Experimental Protocol
  • Preparation of Solvents: Use high-purity (e.g., HPLC grade) solvents to avoid interference from impurities.

  • Addition of Solute to Solvent:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[3]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials at a moderate speed.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

The following diagram outlines the experimental workflow for the equilibrium solubility determination.

G Start Start AddExcess Add excess this compound to a known volume of solvent Start->AddExcess Equilibrate Equilibrate at constant temperature with agitation (24-72h) AddExcess->Equilibrate Centrifuge Centrifuge to separate solid from supernatant Equilibrate->Centrifuge Filter Filter supernatant (0.45 µm syringe filter) Centrifuge->Filter Dilute Dilute the saturated solution Filter->Dilute Analyze Analyze by HPLC-UV or UV-Vis Spectroscopy Dilute->Analyze Calculate Calculate solubility from concentration and dilution factor Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for equilibrium solubility determination.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to allow for easy comparison and interpretation. Table 2 provides a template for presenting such data.

Table 2: Template for Solubility Data of this compound at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Hexane1.9Experimental ValueCalculated Value
Dichloromethane9.1Experimental ValueCalculated Value
Tetrahydrofuran7.5Experimental ValueCalculated Value
Ethyl Acetate6.0Experimental ValueCalculated Value
Acetone21Experimental ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Methanol32.7Experimental ValueCalculated Value

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a robust, step-by-step experimental protocol for its determination. By following the principles of "like dissolves like" and employing the gold-standard equilibrium solubility method, researchers can generate high-quality, reproducible data. A thorough understanding of the solubility profile is indispensable for the effective utilization of this compound in medicinal chemistry, materials science, and other research and development endeavors. The methodologies and frameworks presented herein are designed to empower scientists to fill the existing data gap and accelerate their research.

References

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Methylchromone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Chromone Nucleus

The chromone framework, a deceptively simple fusion of a benzene ring and a γ-pyrone ring, stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry.[1] These oxygen-containing heterocyclic compounds are widespread in the plant kingdom and form the structural basis for a vast array of flavonoids and isoflavonoids.[2] The inherent stability and versatile reactivity of the chromone scaffold have made it a "privileged structure" in drug discovery, consistently yielding derivatives with a broad spectrum of pharmacological activities.[2][3] This guide delves into the rich history and discovery of a particularly significant subclass: the 2-methylchromone derivatives. From their early synthetic explorations to their contemporary applications in the quest for novel therapeutics, we will trace the scientific journey that has established these compounds as a vital area of research.

A Historical Odyssey: The Dawn of Chromone Synthesis and the Emergence of the 2-Methyl Motif

The story of 2-methylchromones is intrinsically linked to the broader history of chromone chemistry, which saw its genesis in the late 19th and early 20th centuries. Early pioneers of organic synthesis laid the groundwork for the construction of this bicyclic system, with several key named reactions paving the way for the eventual synthesis of 2-methyl substituted analogs.

One of the earliest and most direct routes to the chromone core is the Simonis reaction , first reported in 1913.[4] This acid-catalyzed condensation of phenols with β-ketoesters, such as ethyl acetoacetate, provided a foundational method for accessing the chromone skeleton. The choice of ethyl acetoacetate as the β-ketoester directly introduces the methyl group at the 2-position, making the Simonis reaction a historically significant and straightforward method for the synthesis of 2-methylchromones.

Another cornerstone in the annals of chromone synthesis is the Kostanecki-Robinson acylation , which involves the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization. This method offers a versatile entry point to a variety of substituted chromones.

The Baker-Venkataraman rearrangement , discovered independently by Wilson Baker and K. Venkataraman in the 1930s, provided another elegant pathway.[1][5] This base-catalyzed rearrangement of 2-acetoxyacetophenones to form 1,3-diketones, which then undergo acid-catalyzed cyclization, became a widely adopted strategy for the synthesis of chromones and flavones.[1][5][6]

While these classical methods were instrumental in the early exploration of 2-methylchromone chemistry, the field has continued to evolve. Modern synthetic organic chemistry has introduced a plethora of new methodologies, including microwave-assisted synthesis and the use of novel catalysts, to improve yields, reduce reaction times, and expand the diversity of accessible 2-methylchromone derivatives.

Key Synthetic Strategies: A Practical Guide

The enduring relevance of 2-methylchromones in medicinal chemistry is, in part, due to the robustness and versatility of their synthetic routes. Understanding the nuances of these methods is critical for any researcher venturing into this field.

The Simonis Reaction: A Direct and Classic Approach

The Simonis reaction remains a fundamental method for the preparation of 2-methylchromones due to its simplicity and directness. The reaction proceeds via the condensation of a phenol with ethyl acetoacetate in the presence of a dehydrating agent, typically a strong acid like sulfuric acid or phosphorus pentoxide.

Causality Behind Experimental Choices: The choice of a strong acid as a catalyst is crucial for promoting the initial condensation between the phenol and the β-ketoester, as well as for facilitating the subsequent cyclization and dehydration steps. The reaction conditions can be harsh, which may limit its applicability to sensitive substrates. However, for simple, robust phenols, the Simonis reaction offers a quick and efficient entry to the 2-methylchromone core.

Experimental Protocol: Synthesis of 2-Methylchromone via the Simonis Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the desired phenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (or phosphorus pentoxide) to the reaction mixture with cooling.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and then dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-methylchromone derivative.

Caption: The Simonis Reaction for 2-Methylchromone Synthesis.

The Baker-Venkataraman Rearrangement: A Two-Step Strategy

The Baker-Venkataraman rearrangement offers a more controlled, two-step approach to the synthesis of 2-methylchromones, often providing better yields and accommodating a wider range of substituents compared to the Simonis reaction.[1][5]

Causality Behind Experimental Choices: This method separates the formation of the 1,3-dicarbonyl intermediate from the cyclization step. The initial base-catalyzed rearrangement is typically high-yielding and proceeds under relatively mild conditions. The subsequent acid-catalyzed cyclization is also generally efficient. This stepwise approach allows for the isolation and purification of the intermediate diketone, which can be advantageous for complex syntheses.

Experimental Protocol: Synthesis of a 2-Methylchromone via the Baker-Venkataraman Rearrangement

Step 1: Synthesis of the 1,3-Diketone

  • Acylation: Acylate the starting o-hydroxyacetophenone with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the corresponding 2-acetoxyacetophenone.

  • Rearrangement: Dissolve the 2-acetoxyacetophenone in a suitable solvent (e.g., pyridine) and add a strong base, such as potassium hydroxide or sodium hydride. Stir the mixture at room temperature or with gentle heating until the rearrangement is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the 1,3-diketone. Collect the solid by filtration, wash with water, and dry.

Step 2: Cyclization to the 2-Methylchromone

  • Reaction Setup: Dissolve the purified 1,3-diketone in a suitable solvent, such as glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Reaction Conditions: Heat the mixture to reflux for a few hours until cyclization is complete.

  • Work-up and Purification: Cool the reaction mixture and pour it into water to precipitate the 2-methylchromone. Collect the product by filtration, wash, dry, and recrystallize.

Baker_Venkataraman_Rearrangement start o-Hydroxyacetophenone ester 2-Acetoxyacetophenone start->ester Acylation diketone 1,3-Diketone ester->diketone Base-catalyzed Rearrangement chromone 2-Methylchromone diketone->chromone Acid-catalyzed Cyclization

Caption: The Baker-Venkataraman Rearrangement for 2-Methylchromone Synthesis.

A Spectrum of Biological Activities: From Discovery to Therapeutic Potential

The initial interest in 2-methylchromone derivatives was largely academic, focused on their synthesis and chemical properties. However, as screening programs for bioactive compounds expanded, the therapeutic potential of this scaffold became increasingly apparent. Today, 2-methylchromone derivatives are known to exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of 2-methylchromone derivatives against a variety of human cancer cell lines.[7][8][9] The mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For instance, certain 3-methylidenechroman-4-ones, which can be derived from 2-methylchromones, have demonstrated significant cytotoxic effects against leukemia and other cancer cell lines.[10]

Compound/Derivative Cell Line IC50 (µM) Reference
Epiremisporine FHT-29 (human colon carcinoma)44.77 ± 2.70[9]
Epiremisporine GHT-29 (human colon carcinoma)35.05 ± 3.76[9]
Epiremisporine HHT-29 (human colon carcinoma)21.17 ± 4.89[9]
Epiremisporine FA549 (human lung carcinoma)77.05 ± 2.57[9]
Epiremisporine GA549 (human lung carcinoma)52.30 ± 2.88[9]
Epiremisporine HA549 (human lung carcinoma)31.43 ± 3.01[9]
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-oneHeLa2.642[11]
Compound 2c (a 3-hetarylchromone)HCT1163.670[11]
Compound 7h (a 3-hetarylchromone)HCT1166.553[11]
Compound 7l (a 3-hetarylchromone)HCT1162.527[11]
Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Methylchromone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[12][13][14] Their mode of action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation. For example, certain formylchromone derivatives have demonstrated significant antibacterial and antibiofilm activity against pathogenic Vibrio species.[12]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Several 2-methylchromone derivatives have been shown to possess potent anti-inflammatory properties.[7][8] These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Conclusion and Future Perspectives

The journey of 2-methylchromone derivatives, from their origins in classical organic synthesis to their current status as a privileged scaffold in medicinal chemistry, is a compelling narrative of scientific discovery and innovation. The foundational synthetic methods, such as the Simonis reaction and the Baker-Venkataraman rearrangement, provided the initial access to this versatile chemical space. Subsequent research has unveiled a rich tapestry of biological activities, firmly establishing 2-methylchromones as a promising starting point for the development of novel therapeutics.

As our understanding of disease mechanisms deepens and our synthetic capabilities continue to expand, the future of 2-methylchromone research appears bright. The exploration of new derivatives, the elucidation of their precise mechanisms of action, and their advancement through the drug development pipeline will undoubtedly continue to be a vibrant and fruitful area of scientific endeavor. The enduring legacy of the 2-methylchromone nucleus serves as a powerful reminder of the profound impact that fundamental organic chemistry can have on human health.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 6-Bromo-2-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

6-Bromo-2-methylchromone is a heterocyclic compound belonging to the chromone family. The chromone ring system is a "privileged structure" in drug discovery, forming the core of numerous pharmacologically active compounds, including anticancer, anti-HIV, and anti-inflammatory agents.[1] The presence of a bromine atom at the C-6 position and a methyl group at the C-2 position provides specific steric and electronic properties, making it a valuable and versatile building block for the synthesis of more complex molecules and potential kinase inhibitors.[1]

This document provides a detailed, two-stage protocol for the synthesis of this compound. The synthetic strategy is based on the well-established Baker-Venkataraman rearrangement , followed by an acid-catalyzed intramolecular cyclization. This method is renowned for its reliability and efficiency in constructing the chromone scaffold.[2][3] We will first synthesize the key intermediate, 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione, which is then cyclized to yield the target compound. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step guide but also the scientific rationale behind each critical operation.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

Stage 1: Baker-Venkataraman Rearrangement

  • o-hydroxyacetophenone is first acetylated, and then undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone.

Stage 2: Acid-Catalyzed Cyclization (Dehydration)

  • The 1,3-diketone intermediate is cyclized in the presence of a strong acid to form the final chromone product.

Figure 1: Overall two-stage synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Notes
1-(5-Bromo-2-hydroxyphenyl)ethanone1450-75-5C₈H₇BrO₂215.05Starting Material
Acetic Anhydride108-24-7C₄H₆O₃102.09Acetylating Agent
Pyridine110-86-1C₅H₅N79.10Base and Solvent
Potassium Hydroxide (KOH)1310-58-3KOH56.11Base Catalyst
Sulfuric Acid (conc., 98%)7664-93-9H₂SO₄98.08Acid Catalyst
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Solvent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction Solvent
Hydrochloric Acid (2M)7647-01-0HCl36.46for Neutralization
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01for Neutralization
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying Agent
Ethanol (95%)64-17-5C₂H₆O46.07Recrystallization Solvent
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (500 mL)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • NMR Spectrometer and Mass Spectrometer for characterization

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Acetic Anhydride: Corrosive and a lachrymator. Handle with extreme care.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

    • Concentrated Sulfuric Acid and Hydrochloric Acid: Highly corrosive. Add slowly and carefully to solutions to avoid splashing.

    • Dichloromethane: Volatile and a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione

This stage involves the acylation of the starting phenol followed by the pivotal Baker-Venkataraman rearrangement.[2][4]

  • Acetylation of the Phenol:

    • To a 100 mL round-bottom flask, add 1-(5-bromo-2-hydroxyphenyl)ethanone (10.75 g, 50 mmol).

    • Add pyridine (40 mL) and cool the flask in an ice bath.

    • Slowly add acetic anhydride (7.1 mL, 75 mmol) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

    Scientist's Note: Pyridine acts as a base to deprotonate the phenolic hydroxyl group, facilitating its nucleophilic attack on acetic anhydride. It also serves as the solvent for this step. An excess of acetic anhydride ensures the complete conversion of the starting material.

  • Baker-Venkataraman Rearrangement:

    • To the same flask containing the crude acetylated product, add powdered potassium hydroxide (KOH) (5.6 g, 100 mmol).

    • Heat the mixture to 60 °C with vigorous stirring for 2 hours. The color of the solution will typically change to a deep yellow or orange.

    • Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The formation of the more polar diketone product should be observed.

    ngcontent-ng-c1205671314="" class="ng-star-inserted">

    Scientist's Note: This is the key rearrangement step.[2] The base (KOH) abstracts a proton from the α-carbon of the ketone, forming an enolate. This enolate then performs an intramolecular nucleophilic attack on the adjacent ester carbonyl, leading to the formation of the 1,3-diketone after rearrangement.[3] Heating accelerates this process.

  • Work-up and Isolation of the Intermediate:

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (200 mL).

    • Acidify the mixture to pH ~2 by the slow addition of 2M hydrochloric acid. A yellow precipitate of the 1,3-diketone will form.

    • Stir the mixture for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water (3 x 50 mL) to remove any remaining salts and pyridine hydrochloride.

    • Dry the crude 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione under vacuum. This intermediate is often used in the next step without further purification.

Stage 2: Acid-Catalyzed Cyclization to this compound

This final step involves an intramolecular condensation (dehydration) of the 1,3-diketone to form the stable chromone ring.[1][5]

  • Cyclization Reaction:

    • Place the dried 1,3-diketone intermediate from Stage 1 into a 100 mL round-bottom flask.

    • Add glacial acetic acid (50 mL) to dissolve the solid.

    • Carefully add 3-4 drops of concentrated sulfuric acid (98%) to the solution.

    Scientist's Note: Concentrated sulfuric acid is a powerful dehydrating agent and catalyst. It protonates one of the carbonyl oxygens of the diketone, which then allows the phenolic hydroxyl group to attack the other carbonyl carbon in an intramolecular fashion. Subsequent dehydration leads to the formation of the pyrone ring of the chromone.[6]

  • Reaction Completion and Product Isolation:

    • Heat the reaction mixture under reflux (approx. 120 °C) for 1 hour.

    • After cooling to room temperature, pour the reaction mixture into a beaker containing 250 mL of crushed ice. A solid precipitate of the crude this compound will form.

    • Stir for 20 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water until the filtrate is neutral (check with pH paper) to remove residual acid.

  • Purification:

    • The crude product can be purified by recrystallization.[7]

    • Transfer the solid to a beaker and add a minimal amount of hot ethanol (95%) to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    Scientist's Note: Recrystallization is an effective method for purifying solid organic compounds. The choice of ethanol is based on the principle that the desired compound is highly soluble at high temperatures but has low solubility at low temperatures, while impurities remain in solution.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Value/Result
Appearance White to off-white solid
Melting Point 128-132 °C[8]
Molecular Formula C₁₀H₇BrO₂
Molecular Weight 239.07 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9-8.1 (d, 1H, Ar-H), ~7.5-7.7 (dd, 1H, Ar-H), ~7.3-7.5 (d, 1H, Ar-H), ~6.2 (s, 1H, vinyl-H), ~2.4 (s, 3H, -CH₃). Note: Exact shifts may vary.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~178 (C=O), ~162 (C-O-C), ~155, ~136, ~128, ~125, ~120, ~118 (Ar-C), ~112 (vinyl-CH), ~21 (-CH₃). Note: Exact shifts may vary.
Mass Spectrometry (EI) m/z: 238/240 [M]⁺ corresponding to bromine isotopes.

Analysis Insight: In the ¹H NMR spectrum, the singlet around 6.2 ppm is characteristic of the C-3 proton of the chromone ring, and the singlet around 2.4 ppm corresponds to the C-2 methyl group. The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.[9][10]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Baker-Venkataraman Rearrangement cluster_stage2 Stage 2: Cyclization & Purification A 1. Acetylation: 1-(5-Bromo-2-hydroxyphenyl)ethanone + Acetic Anhydride in Pyridine B 2. Rearrangement: Add KOH, Heat to 60°C A->B 4h, RT C 3. Work-up: Quench with H₂O, Acidify with HCl B->C 2h, 60°C D 4. Isolation: Vacuum Filtration to yield crude 1,3-Diketone C->D E 5. Cyclization: Dissolve Diketone in Acetic Acid + H₂SO₄ (cat.) D->E Dried Intermediate F 6. Reaction: Reflux for 1 hour E->F G 7. Isolation: Pour onto ice, Vacuum Filtration F->G H 8. Purification: Recrystallization from Ethanol G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

References

The Versatile Virtuoso: Harnessing 6-Bromo-2-methylchromone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2-methylchromone has emerged as a pivotal building block in contemporary organic synthesis, prized for its versatile reactivity and its prevalence in the core structures of numerous biologically active compounds. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedures, this document delves into the causality behind experimental choices, offering detailed, field-proven protocols for key transformations. We will explore its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, complete with mechanistic insights and visual aids to facilitate understanding and practical implementation.

Introduction: The Strategic Significance of this compound

The chromone scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of a multitude of natural products and synthetic molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic introduction of a bromine atom at the C6-position and a methyl group at the C2-position of the chromone core endows this compound with a unique combination of reactivity and structural features.

The electron-withdrawing nature of the bromine atom and the carbonyl group activates the aromatic ring, making the C6-position susceptible to a variety of synthetic transformations. This allows for the facile introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The methyl group at the C2-position can also be a site for further chemical modification, adding another layer of synthetic versatility. This guide will focus on the practical application of this versatile building block in key synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. The bromine atom at the C6-position of this compound serves as an excellent handle for these transformations, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl and Heteroaryl Chromones

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[2][3] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-substituted chromones, which are prevalent motifs in many biologically active molecules.

Conceptual Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start This compound + Arylboronic Acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Reaction Reaction Setup Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product 6-Aryl-2-methylchromone Purification->Product Purified Product

Caption: Workflow for Suzuki-Miyaura Coupling of this compound.

Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-2-methylchromone

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound239.071.01.0
4-Methoxyphenylboronic acid151.961.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane---
Deionized Water---

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (239 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 6-(4-methoxyphenyl)-2-methylchromone.

Causality and Mechanistic Insights:

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The base (potassium carbonate) is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The choice of a phosphine ligand, such as triphenylphosphine, is critical for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl and vinyl alkynes.[5][6] This reaction provides a direct route to 6-alkynyl-2-methylchromones, which are valuable intermediates for the synthesis of more complex heterocyclic systems and can also exhibit interesting biological and photophysical properties.

Conceptual Workflow for Sonogashira Coupling

Sonogashira_Workflow Start This compound + Terminal Alkyne Reaction Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) Start->Reaction Reaction Setup Workup Filtration & Solvent Removal Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product 6-Alkynyl-2-methylchromone Purification->Product Purified Product

Caption: Workflow for Sonogashira Coupling of this compound.

Detailed Protocol: Synthesis of 6-(phenylethynyl)-2-methylchromone

This protocol details a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound239.071.01.0
Phenylacetylene102.131.21.2
Bis(triphenylphosphine)palladium(II) dichloride701.900.030.03
Copper(I) iodide (CuI)190.450.050.05
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous---

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (239 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours, monitoring its progress by TLC.

  • Work-up: After completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite, washing the pad with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 6-(phenylethynyl)-2-methylchromone.

Causality and Mechanistic Insights:

The Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper.[7] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product. The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Nucleophilic Aromatic Substitution: A Direct Functionalization Approach

The electron-deficient nature of the chromone ring, enhanced by the bromine atom, allows for direct functionalization via nucleophilic aromatic substitution (SNA_r). This provides a straightforward method for introducing heteroatom nucleophiles at the C6-position.

Detailed Protocol: Synthesis of 6-(piperidin-1-yl)-2-methylchromone

This protocol outlines the synthesis of a 6-amino-substituted chromone derivative through a nucleophilic aromatic substitution reaction.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound239.071.01.0
Piperidine85.151.51.5
Potassium Carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF)---

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (239 mg, 1.0 mmol), piperidine (0.15 mL, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (5 mL) to the mixture.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. If necessary, the crude product can be further purified by recrystallization or column chromatography.

Causality and Mechanistic Insights:

The SNA_r reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (piperidine) attacks the electron-deficient carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing groups on the aromatic ring stabilize this intermediate. In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The base is required to neutralize the HBr formed.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides chemists with a powerful tool for the synthesis of a diverse range of functionalized chromone derivatives. The protocols detailed in this guide offer a solid foundation for researchers to explore the full synthetic potential of this important intermediate in their drug discovery and materials science endeavors. The continued development of novel synthetic methodologies will undoubtedly further expand the utility of this compound in creating innovative molecules with significant scientific and therapeutic impact.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 6-Bromo-2-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

6-Bromo-2-methylchromone is a heterocyclic compound belonging to the chromone family. Chromone derivatives are significant scaffolds in medicinal chemistry and are investigated for a wide range of biological activities.[1] The introduction of a bromine atom at the 6-position and a methyl group at the 2-position creates a specific chemical entity whose identity, purity, and structural integrity must be unequivocally confirmed before its use in further research or development.

As a Senior Application Scientist, my experience underscores that a single analytical technique is insufficient for full characterization. Instead, a strategic, multi-technique workflow is essential. This guide provides detailed protocols and expert insights into the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the definitive analysis of this compound. The causality behind the selection and sequence of these techniques is explained to provide a robust, self-validating analytical framework.

The Analytical Workflow: A Strategic Overview

The characterization of a novel or synthesized batch of this compound should follow a logical progression. The initial steps focus on confirming the molecular weight and elemental composition, followed by a detailed structural elucidation, functional group confirmation, and finally, a quantitative purity assessment.

G Fig. 1: Logical Workflow for Compound Characterization cluster_0 start Sample Received: This compound ms Mass Spectrometry (MS) Confirm MW & Bromine Presence start->ms nmr NMR Spectroscopy (¹H & ¹³C) Elucidate C-H Framework ms->nmr ir FT-IR Spectroscopy Identify Functional Groups nmr->ir hplc HPLC Analysis Determine Purity ir->hplc end Fully Characterized Compound hplc->end

Caption: A logical workflow for the characterization of this compound.

Mass Spectrometry (MS): The First Verification Gate

Expertise & Experience: Before investing time in detailed structural analysis, it is critical to confirm that the compound has the correct molecular weight and elemental composition. MS is the ideal first step. For a halogenated compound like this compound, MS provides a unique and definitive signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in a characteristic pair of peaks (M and M+2) in the mass spectrum of approximately equal intensity, immediately confirming the presence of a single bromine atom in the molecule.[3]

Experimental Protocol: Electron Ionization GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peaks. Look for the characteristic M and M+2 isotopic pattern. Analyze the fragmentation pattern to gain further structural confirmation.[4]

Expected Data & Interpretation
ParameterExpected Value/ObservationRationale
Molecular Formula C₁₀H₇BrO₂Based on the compound's structure.
Molecular Weight 239.07 g/mol Calculated from the molecular formula.
Molecular Ion ([M]⁺) m/z ≈ 238Corresponds to the molecule with the ⁷⁹Br isotope.
Isotopic Peak ([M+2]⁺) m/z ≈ 240Corresponds to the molecule with the ⁸¹Br isotope.
Isotopic Ratio [M]⁺ : [M+2]⁺ ≈ 1:1The definitive signature for a monobrominated compound.[2][3]
Key Fragment m/z = 210/212Loss of a CO group (28 Da) is a common fragmentation for chromones.[5]
Base Peak m/z = 195/197Potential loss of the CO and a methyl radical.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

Expertise & Experience: Once the molecular weight and bromine presence are confirmed, NMR spectroscopy is employed to provide the definitive, atom-by-atom connectivity map of the molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms and information about their hybridization and electronic environment. For this compound, specific chemical shifts and coupling patterns are expected due to the influence of the carbonyl group, the oxygen heteroatom, and the bromine substituent.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with 16-32 scans.

    • Use a spectral width of 0-12 ppm.

    • Set a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) for a good signal-to-noise ratio.

    • Use a spectral width of 0-200 ppm.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals and identify their multiplicities. Assign all proton and carbon signals to the molecular structure.

Predicted Spectral Data & Interpretation

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.15 d (J ≈ 2.4 Hz) 1H H-5 Aromatic proton ortho to the bromine and meta to the carbonyl. The doublet arises from coupling to H-7.
~ 7.60 dd (J ≈ 8.8, 2.4 Hz) 1H H-7 Aromatic proton ortho to H-8 and meta to H-5. Split into a doublet of doublets.
~ 7.40 d (J ≈ 8.8 Hz) 1H H-8 Aromatic proton ortho to the ring oxygen and H-7.
~ 6.20 s 1H H-3 Vinylic proton on the pyrone ring, appears as a singlet.

| ~ 2.40 | s | 3H | -CH₃ | Methyl protons at the 2-position, appears as a sharp singlet. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 178.0 C-4 (C=O) Carbonyl carbon, highly deshielded.
~ 164.0 C-2 Carbon attached to the methyl group and double bonded to C-3.
~ 155.0 C-8a Aromatic carbon attached to the ring oxygen.
~ 135.0 C-7 Aromatic CH carbon.
~ 126.0 C-5 Aromatic CH carbon.
~ 124.0 C-4a Aromatic quaternary carbon adjacent to the carbonyl.
~ 120.0 C-8 Aromatic CH carbon.
~ 118.0 C-6 (C-Br) Aromatic carbon directly attached to bromine.
~ 112.0 C-3 Vinylic CH carbon in the pyrone ring.

| ~ 20.0 | -CH₃ | Methyl carbon. |

FT-IR Spectroscopy: Confirming Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid, non-destructive technique that acts as an excellent complementary method to NMR and MS. It confirms the presence of key functional groups by identifying their characteristic vibrational frequencies. For this compound, the most important absorption will be the strong C=O stretch of the γ-pyrone ring, which is conjugated with the aromatic system.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Expected Data & Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~ 3080MediumAromatic C-H Stretch
~ 1645StrongC=O Stretch (Conjugated Ketone)[10]
~ 1610, 1580Medium-StrongC=C Aromatic and Pyrone Ring Stretches
~ 1240StrongC-O-C Asymmetric Stretch (Aryl Ether)
~ 830StrongC-H Out-of-plane Bending
~ 650MediumC-Br Stretch

HPLC: The Gold Standard for Purity Assessment

Expertise & Experience: While spectroscopic methods confirm the structure, they are not ideal for quantifying purity. HPLC is the definitive technique for this purpose. A reverse-phase HPLC method separates the target compound from any starting materials, by-products, or degradation products based on polarity.[11] By using a UV detector set to an absorbance maximum of the chromone chromophore, we can accurately quantify the purity as a percentage of the total detected peak area.

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV-Vis detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[12]

    • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (a common wavelength for aromatic systems) or at the determined λmax.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

G Fig. 2: HPLC Purity Analysis Workflow cluster_0 start Inject Sample separation Reverse-Phase C18 Column Separation by Polarity start->separation detection UV Detector (λ = 254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Integrate Peaks Calculate Area % Purity chromatogram->analysis

Caption: Workflow for determining the purity of this compound via HPLC.

Summary and Conclusion

The analytical characterization of this compound requires a synergistic combination of techniques. This guide outlines a robust workflow that begins with MS to confirm the molecular weight and the presence of bromine, proceeds to definitive structural elucidation by ¹H and ¹³C NMR, is supported by functional group confirmation via FT-IR, and concludes with a quantitative purity assessment by HPLC. Following these detailed protocols and interpretative guidelines will ensure a comprehensive and reliable characterization, providing the necessary confidence for researchers and drug development professionals to advance their work.

References

Application Notes & Protocols: Strategic Use of 6-Bromo-2-methylchromone in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] Consequently, the development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery.[2] The chromone (benzo-γ-pyrone) core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities, including kinase inhibition.[3][4][5][6] This document provides a detailed guide on the strategic application of 6-Bromo-2-methylchromone , a versatile and readily functionalized building block, for the synthesis of diverse libraries of potential kinase inhibitors. We will explore the rationale behind synthetic choices, provide detailed, field-proven protocols for key transformations, and illustrate how this starting material enables systematic structure-activity relationship (SAR) studies.

Introduction: The Chromone Scaffold and the Strategic Advantage of this compound

The therapeutic potential of the chromone scaffold is well-documented, with derivatives showing inhibitory activity against key kinase families such as phosphatidylinositol 3-kinases (PI3K), mitogen-activated protein kinases (MAPK), and cyclin-dependent kinases (CDKs).[4][7][8] The rigid, planar structure of the chromone core provides an excellent foundation for orienting substituents into the ATP-binding pocket of kinases.[9][10]

This compound emerges as a particularly strategic starting material for two primary reasons:

  • The Chromone Core : It provides the foundational pharmacophore known to interact with various kinase targets.

  • The C-6 Bromo Handle : The bromine atom at the 6-position is a versatile functional group that serves as a reactive "handle" for modern palladium-catalyzed cross-coupling reactions. This allows for the controlled and efficient introduction of a wide variety of molecular fragments, which is essential for tuning the potency, selectivity, and pharmacokinetic properties of the final inhibitor.

This guide will focus on two of the most powerful and widely used cross-coupling reactions for derivatizing the 6-position: the Suzuki-Miyaura Coupling and the Sonogashira Coupling .

Synthetic Strategies: Building Diversity via Cross-Coupling

The core principle of using this compound is to leverage the C-Br bond to create new carbon-carbon bonds, thereby appending diverse chemical moieties to the chromone scaffold. These appended groups are designed to probe different regions of the kinase ATP-binding site to achieve high-affinity interactions.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)–C(sp²) bonds.[11][12] In this context, it is used to couple this compound with a wide range of aryl or heteroaryl boronic acids or esters. This is a favored strategy because many potent kinase inhibitors feature a biaryl or heteroaryl-aryl core structure.

Causality and Rationale : The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.[12][13]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the chromone.

  • Transmetalation : The aryl group from the boronic acid (activated by a base) is transferred to the palladium center. The use of a base is critical for this step to proceed.[14]

  • Reductive Elimination : The two organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology is robust, tolerates a wide variety of functional groups, and a vast library of boronic acids is commercially available, enabling the rapid generation of diverse compound libraries.[15][16][17]

Sonogashira Coupling for Alkynyl Linkages

The Sonogashira coupling reaction creates a C(sp²)–C(sp) bond, linking the chromone core to a terminal alkyne.[18][19] The resulting alkynyl-chromone can be a final inhibitor or a versatile intermediate for further elaboration. The linear geometry of the alkyne linker can act as a rigid spacer to position a terminal group deeper into a binding pocket.

Causality and Rationale : This reaction typically employs a dual catalytic system of palladium and copper(I).[18][19]

  • A copper(I) acetylide is formed in situ from the terminal alkyne and the copper salt.

  • The palladium catalyst undergoes oxidative addition into the C-Br bond of the chromone.

  • Transmetalation of the acetylide group from copper to palladium occurs.

  • Reductive elimination yields the final coupled product and regenerates the catalyst.

The reaction is highly efficient and provides direct access to compounds with a different geometry and electronic profile compared to those synthesized via Suzuki coupling.[20]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols that are designed to be self-validating. Each step includes explanations to ensure experimental success and reproducibility.

General Synthetic Workflow

The overall strategy is to use this compound as a common precursor to generate a diverse library of inhibitors through parallel synthesis.

G A This compound (Starting Material) B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) A->C D Library of 6-Aryl-2-methylchromones (Kinase Inhibitor Scaffolds) B->D E Library of 6-Alkynyl-2-methylchromones (Kinase Inhibitor Scaffolds) C->E

Caption: General workflow for diversifying this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details a representative procedure for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, heating mantle, TLC plates, and purification equipment.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add solids: - this compound - Arylboronic acid - Pd(dppf)Cl₂ - K₂CO₃ B 2. Evacuate & backfill with Argon/Nitrogen (3x) A->B C 3. Add degassed solvents (Dioxane/H₂O) B->C D 4. Heat to 80-100 °C (4-12 hours) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, dilute with Ethyl Acetate, wash with H₂O & Brine E->F G 7. Dry (Na₂SO₄), filter, & concentrate F->G H 8. Purify via Silica Gel Chromatography G->H I Pure 6-Aryl-2-methylchromone H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask, add this compound (e.g., 239 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (e.g., 24 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition : Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvents should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Heating and Monitoring : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-2-methylchromone derivative.

Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol provides a standard procedure for the coupling of this compound with a terminal alkyne.[18]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 - 0.05 eq)

  • Copper(I) Iodide (CuI) (0.04 - 0.10 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (serves as base and co-solvent)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (239 mg, 1.0 mmol), Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol), and CuI (e.g., 11 mg, 0.06 mmol).

  • Solvent and Base Addition : Add anhydrous THF (10 mL) and triethylamine (3 mL). The mixture should be thoroughly degassed.

  • Substrate Addition : Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction and Monitoring : Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. Monitor for completion by TLC or LC-MS (typically 2-8 hours).

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) to remove copper salts, followed by a wash with brine (10 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired 6-alkynyl-2-methylchromone.

Data Presentation and Application in SAR Studies

The primary application of these synthetic protocols is to generate a matrix of compounds for biological evaluation. By systematically varying the 'R' group introduced at the C-6 position, researchers can deduce critical structure-activity relationships (SAR) to guide the design of more potent and selective inhibitors.

Table 1: Representative Data for a Hypothetical Kinase Inhibitor Series Derived from this compound

Compound IDSynthetic RouteR-Group (Introduced at C-6)Yield (%)Target Kinase IC₅₀ (nM)
CHM-001 SuzukiPhenyl85850
CHM-002 Suzuki4-Fluorophenyl82420
CHM-003 Suzuki3-Aminophenyl7595
CHM-004 SuzukiPyridin-4-yl7855
CHM-005 SonogashiraPhenylethynyl88610
CHM-006 Sonogashira(3-Hydroxyprop-1-yn-1-yl)71150

Data is hypothetical and for illustrative purposes only. IC₅₀ values would be determined via biochemical or cellular assays against a specific target kinase (e.g., p38α MAP kinase).[9][10]

The data in Table 1 illustrates how these synthetic methods enable SAR exploration. For instance, comparing CHM-001 and CHM-004 suggests that a nitrogen atom in the appended aryl ring (pyridinyl) may be beneficial for activity, potentially by forming a key hydrogen bond in the kinase hinge region.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of robust and well-characterized palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the efficient and systematic diversification of the chromone C-6 position. The detailed protocols provided herein offer reliable methods for generating libraries of compounds, accelerating the process of lead discovery and optimization in drug development programs targeting the kinome.

References

Harnessing the 6-Bromo-2-methylchromone Scaffold: A Guide to Derivatization for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

The chromone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][3][4] The 6-Bromo-2-methylchromone scaffold represents a particularly versatile starting point for chemical library synthesis. This guide provides a detailed framework for the strategic derivatization of this scaffold at two key positions: the C2-methyl group and the C6-bromo position. We offer field-tested protocols for condensation and palladium-catalyzed cross-coupling reactions, explain the scientific rationale behind experimental choices, and detail the subsequent steps for preparing the synthesized library for biological screening. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

The Strategic Value of this compound

The power of the this compound scaffold lies in its two distinct, orthogonally reactive sites. This allows for a systematic and combinatorial approach to generating structural diversity, which is the cornerstone of modern Structure-Activity Relationship (SAR) studies.[1][3]

  • The C6-Bromo Position: The bromine atom on the aromatic A-ring is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions. It serves as a reliable leaving group for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino groups. This position is critical for modulating properties such as solubility, metabolic stability, and interactions with broader regions of a biological target.[1]

  • The C2-Methyl Group: The protons of the C2-methyl group are sufficiently acidic to be removed by a base, facilitating condensation reactions. This site is primarily exploited for chain extension, most commonly through reactions with aldehydes to form 2-styrylchromones.[5] Modification at this position directly impacts the electronic conjugation of the molecule and allows for probing specific, often hydrophobic, pockets within a target's active site.

The following diagram illustrates the key reactive sites on the scaffold that are the focus of this guide.

Caption: Key reactive sites for derivatization of this compound.

Synthesis of the Starting Scaffold: this compound

A reliable supply of high-purity starting material is paramount. The most common and robust synthesis proceeds from 4-bromophenol via a Baker-Venkataraman type rearrangement and subsequent cyclization.[6]

G A 4-Bromophenol B 4-Bromophenyl acetate A->B Acetic Anhydride, Pyridine C 5'-Bromo-2'-hydroxyacetophenone B->C Fries Rearrangement, AlCl3 D This compound (Target Scaffold) C->D Acetic Anhydride, Sodium Acetate, Heat

References

Application Notes & Protocols: The Strategic Use of 6-Bromo-2-methylchromone in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The chromone scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and pharmacologically active compounds. The ability to strategically functionalize this core is paramount in medicinal chemistry and drug discovery for generating novel molecular entities with tailored properties. 6-Bromo-2-methylchromone serves as a versatile and indispensable building block for this purpose. Its C6-bromo substituent provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Detailed, field-tested protocols, mechanistic insights, and troubleshooting guides are presented to facilitate the synthesis of diverse chromone libraries.

The Chromone Core and the Utility of this compound

Chromones (4H-1-benzopyran-4-ones) and their derivatives exhibit a wide spectrum of biological activities, making them highly attractive scaffolds in drug development programs. The functionalization of the chromone ring system is a critical strategy for modulating these activities and exploring structure-activity relationships (SAR). This compound is a key intermediate in this endeavor. The bromine atom at the C6 position is strategically placed for modification via cross-coupling chemistry, as the C-Br bond is readily activated by palladium catalysts.[1] This allows for the introduction of a vast array of substituents, transforming a simple starting material into a library of complex and potentially bioactive molecules.

The Engine of Innovation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[2] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[2][3] Understanding this cycle is fundamental to optimizing reaction conditions and troubleshooting experiments.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., the C-Br bond of this compound), forming a Pd(II) complex.[3] This is often the rate-limiting step of the reaction.[4]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): In this step, the organic group from the coupling partner is transferred to the palladium center, displacing the halide.[5] For the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.[2]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[6]

Palladium_Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex L_nPd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Transmetalation Intermediate L_nPd(II)(Ar)(R) OxAdd->Trans Transmetalation (R-M) Trans->Pd0 Reductive Elimination (Ar-R) Product 6-Substituted-2-methylchromone (Ar-R) Trans->Product ArX This compound (Ar-X) ArX->OxAdd RM Coupling Partner (e.g., R-B(OH)₂) RM->Trans Experimental_Workflow cluster_workflow General Experimental Workflow Start 1. Reaction Setup (Add Reagents, Solvent) Degas 2. Degassing (Inert Atmosphere) Start->Degas Heat 3. Reaction (Heating & Stirring) Degas->Heat Monitor 4. Monitoring (TLC / LC-MS) Heat->Monitor Workup 5. Work-up (Quench, Extract) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS, etc.) Purify->Analyze

References

methods for preparing 6-bromochromone-2-carboxaldehyde from 6-Bromo-2-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 6-Bromochromone-2-carboxaldehyde from 6-Bromo-2-methylchromone

Authored by a Senior Application Scientist

Introduction: The Significance of the Chromone Scaffold in Modern Drug Discovery

The chromone (4H-chromen-4-one) core is a privileged heterocyclic scaffold that is pervasive in a vast array of natural products and synthetic molecules of significant pharmacological importance.[1][2] Its unique benzo-γ-pyrone structure enables it to interact with a diverse range of biological targets, leading to a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] Consequently, the development of novel synthetic routes to functionalized chromone derivatives is a cornerstone of many medicinal chemistry and drug development programs.[4][5]

The target molecule, 6-bromochromone-2-carboxaldehyde, is a key synthetic intermediate. The aldehyde functional group at the C-2 position serves as a versatile handle for a variety of subsequent chemical transformations, such as condensation reactions, reductive aminations, and Wittig reactions. This allows for the construction of more complex molecular architectures and the exploration of structure-activity relationships (SAR). The bromine atom at the C-6 position provides an additional site for modification, for instance, through cross-coupling reactions, further expanding the chemical diversity accessible from this intermediate. This application note provides a comprehensive, field-proven protocol for the selective oxidation of this compound to the corresponding 2-carboxaldehyde, a critical transformation for researchers in the field.

Core Synthetic Strategy: The Riley Oxidation

The conversion of an activated methyl group, such as the one at the C-2 position of the chromone ring, to a carbonyl group is a classic transformation in organic synthesis. The electron-withdrawing nature of the adjacent carbonyl and the pyrone oxygen atom makes the C-2 methyl group particularly susceptible to oxidation.[6] Among the various oxidizing agents available, selenium dioxide (SeO₂) is exceptionally well-suited for this specific transformation, a reaction commonly known as the Riley oxidation.[7][8][9]

The choice of SeO₂ is predicated on its high selectivity for oxidizing allylic and benzylic C-H bonds, as well as α-methylene and methyl groups of carbonyl compounds, to the corresponding carbonyls.[8][9] This method reliably yields the desired aldehyde without over-oxidation to the carboxylic acid, which can be a challenge with more powerful oxidants like potassium permanganate or chromic acid.[10][11]

Mechanistic Rationale

The mechanism of the Riley oxidation is a well-studied process that proceeds through a series of concerted steps.[7][12] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Ene Reaction: The reaction initiates with an ene-type reaction where the enol tautomer of the 2-methylchromone attacks the electrophilic selenium center of SeO₂.

  • [2][4]-Sigmatropic Rearrangement: The resulting allylic seleninic acid intermediate rapidly undergoes a[2][4]-sigmatropic rearrangement. This is a key step that transfers the selenium-oxygen moiety to the carbon atom of the methyl group.

  • Decomposition: The rearranged intermediate is unstable and collapses, eliminating water and elemental selenium (which precipitates as a red amorphous solid), to yield the final 1,2-dicarbonyl product, in this case, the 6-bromochromone-2-carboxaldehyde.[8][9]

The following diagram illustrates the proposed mechanistic pathway for this transformation.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Products SM1 This compound (Enol Tautomer) INT1 Allylic Seleninic Acid Intermediate SM1->INT1 [1] Ene Reaction SM2 Selenium Dioxide (SeO₂) SM2->INT1 INT2 Rearranged Ester Intermediate INT1->INT2 [2] [2,3]-Sigmatropic Rearrangement PROD1 6-Bromochromone-2-carboxaldehyde INT2->PROD1 [3] Elimination PROD2 Elemental Selenium (Se) + Water (H₂O) INT2->PROD2 [3] Elimination

Caption: Proposed mechanism for the Riley Oxidation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 6-bromochromone-2-carboxaldehyde on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
This compound35394-35-9239.062.39 g (10.0 mmol)Starting material.
Selenium Dioxide (SeO₂)7446-08-4110.961.33 g (12.0 mmol)Oxidizing agent. Highly Toxic!
1,4-Dioxane (Anhydrous)123-91-188.1150 mLReaction solvent.
Dichloromethane (DCM)75-09-284.93~200 mLFor extraction.
Saturated Sodium BicarbonateN/AN/A~50 mLFor work-up.
Brine (Saturated NaCl solution)N/AN/A~50 mLFor work-up.
Anhydrous Magnesium Sulfate7487-88-9120.37~5 gDrying agent.
Silica Gel (230-400 mesh)7631-86-960.08As neededFor column chromatography.
Hexane / Ethyl AcetateN/AN/AAs neededEluent for chromatography.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen/Argon inlet

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Safety Precautions
  • Selenium dioxide and its byproducts are highly toxic and malodorous. All operations must be conducted in a well-ventilated fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (2.39 g, 10.0 mmol).

    • Add anhydrous 1,4-dioxane (50 mL) to dissolve the starting material.

    • Carefully add selenium dioxide (1.33 g, 12.0 mmol, 1.2 equivalents) to the solution in one portion. The mixture will likely be a suspension.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 100-102 °C) under a nitrogen atmosphere with vigorous stirring.

    • As the reaction proceeds, a black or red precipitate of elemental selenium will form.[6]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting material spot should diminish and a new, more polar spot corresponding to the aldehyde product should appear. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with a small amount of dichloromethane (DCM, ~20 mL) to ensure all product is collected.

    • Transfer the filtrate to a 500 mL separatory funnel.

    • Dilute the filtrate with DCM (100 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column (dry loading is recommended).

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% and gradually increasing to 30% ethyl acetate).

    • Collect the fractions containing the pure product (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent to yield 6-bromochromone-2-carboxaldehyde as a pale yellow or off-white solid.

Experimental Workflow Diagram

G start Start: This compound + SeO₂ in Dioxane reflux Reflux at 100-102 °C (4-6 hours) start->reflux monitor Monitor by TLC (7:3 Hexane:EtOAc) reflux->monitor monitor->reflux Reaction Incomplete cool Cool to Room Temp. monitor->cool Reaction Complete filter Filter through Celite® to remove Selenium cool->filter extract Dilute with DCM & Perform Aqueous Wash (NaHCO₃, Brine) filter->extract dry Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify product Final Product: 6-Bromochromone-2-carboxaldehyde purify->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 6-Bromo-2-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methylchromone. This guide is designed for researchers, chemists, and professionals in drug development who are working with chromone scaffolds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and dependable method for synthesizing 2-methylchromones, including the 6-bromo derivative, is the acid-catalyzed cyclization of a 1,3-dicarbonyl intermediate, which is typically formed in situ or in a preceding step.[1][2] The overall process starts from a substituted 2'-hydroxyacetophenone. For this compound, the key starting material is 1-(5-bromo-2-hydroxyphenyl)ethanone.

The general pathway involves two main transformations:

  • Condensation: The 1-(5-bromo-2-hydroxyphenyl)ethanone is first condensed with an acetylating agent, such as acetic anhydride in the presence of a base (e.g., sodium acetate), or undergoes a Baker-Venkataraman rearrangement.[1][2] This forms the key intermediate, 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione.

  • Cyclodehydration: This dione intermediate is then treated with a strong acid catalyst to induce intramolecular cyclization and dehydration, yielding the final this compound product.[3]

This two-step, one-pot approach is often preferred for its efficiency and generally good yields.

Q2: Why is acid catalysis necessary for the final cyclization step?

A2: Acid catalysis is crucial for the cyclodehydration of the 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione intermediate. The mechanism involves several key protonation steps:

  • Enolization: The acid promotes the tautomerization of the β-diketone to its enol form.

  • Carbonyl Activation: The acid protonates one of the carbonyl groups (typically the one derived from the original acetophenone), making it a much stronger electrophile.

  • Intramolecular Attack: The phenolic hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon to form a cyclic hemiacetal intermediate.

  • Dehydration: Finally, the acid facilitates the elimination of a water molecule from this intermediate to form the stable, aromatic pyrone ring of the chromone structure.

Without a strong acid, the intramolecular nucleophilic attack is slow, and the dehydration step is unfavorable, leading to poor or no product formation.[1]

Q3: What are the primary safety considerations when working with the reagents for this synthesis?

A3: Safety is paramount. Key considerations include:

  • Corrosive Acids: Strong acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are highly corrosive and can cause severe burns. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Acetic Anhydride: This reagent is corrosive, a lachrymator (causes tearing), and reacts exothermically with water. It should be handled in a fume hood.

  • Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Ensure there are no ignition sources nearby.[4]

  • Work-up: When neutralizing strong acids, the process can be highly exothermic. Always perform neutralization slowly and with external cooling (e.g., an ice bath).

Troubleshooting Guide

This section addresses specific experimental issues in a direct Q&A format.

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A4: Low yield is a common problem that can stem from several factors.

  • Cause 1: Inefficient Cyclization. The cyclodehydration step is often the yield-determining step. The choice and concentration of the acid catalyst are critical.

    • Solution: Screen different acid catalysts. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) can sometimes give better yields by promoting dehydration more effectively under different temperature conditions.[1][2] You can also try optimizing the amount of catalyst; too little will result in an incomplete reaction, while too much can lead to charring and side reactions.

  • Cause 2: Competing Side Reactions. The primary competing reaction is the Pechmann condensation, which can lead to the formation of coumarin isomers, although this is less common in the Simonis reaction variant which favors chromones.[5][6] Degradation of starting material or product under harsh acidic conditions can also occur.

    • Solution: Control the reaction temperature carefully. Running the cyclization at the lowest effective temperature can minimize degradation. For example, if using H₂SO₄, maintaining the temperature between 0°C and room temperature is often sufficient. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Cause 3: Incomplete Initial Condensation. If the initial formation of the 1,3-dione intermediate is incomplete, the overall yield will be poor.

    • Solution: Ensure your starting 1-(5-bromo-2-hydroxyphenyl)ethanone is pure and the reaction conditions for the condensation step are anhydrous if using reagents like sodium hydride or sodium ethoxide.

Q5: I'm observing an impurity with a similar Rf value to my product on the TLC plate. What could it be and how do I remove it?

A5: An impurity with a similar polarity is a frequent challenge in purification.

  • Potential Impurity: The most likely candidate is unreacted 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione intermediate. This compound is structurally similar to the product but lacks the final ring closure, giving it a comparable polarity. Another possibility is a regioisomer if the starting materials are not properly substituted.

  • Solution 1: Optimize the Reaction. The best way to avoid impurities is to drive the reaction to completion. Increase the reaction time or slightly raise the temperature for the final 30-60 minutes of the reaction, monitoring carefully by TLC until the intermediate spot disappears.

  • Solution 2: Purification Strategy.

    • Recrystallization: This is the most effective method for removing small amounts of closely-related impurities. A solvent system of ethanol/water or ethyl acetate/hexanes is a good starting point. The goal is to find a solvent in which the product has high solubility at high temperatures but low solubility at room or cold temperatures, while the impurity remains in solution.[7]

    • Column Chromatography: If recrystallization fails, column chromatography is the next step. To improve separation of compounds with similar Rf values, use a shallower solvent gradient (e.g., slowly increase the percentage of ethyl acetate in hexanes from 5% to 20%).[8]

Q6: The reaction mixture turned dark brown or black upon adding the acid catalyst. What happened?

A6: This indicates decomposition or charring, a common issue when using strong dehydrating agents like concentrated sulfuric acid.

  • Cause: The reaction temperature was likely too high during the acid addition, or the acid was added too quickly. The strong acid can oxidize and degrade the organic compounds present, especially the phenol moiety, which is sensitive to oxidation.

  • Solution:

    • Control Temperature: Always add the acid catalyst slowly while cooling the reaction mixture in an ice bath (0-5°C). This dissipates the heat generated from both the acid addition and the reaction itself.

    • Alternative Catalysts: Consider using a milder acid catalyst like p-toluenesulfonic acid (PTSA) in a solvent like toluene with a Dean-Stark apparatus to remove water azeotropically. This method avoids the harsh conditions of concentrated H₂SO₄.[2]

Visualizing the Process

General Synthesis Workflow

The diagram below illustrates the standard, optimized workflow for the synthesis of this compound.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Work-up & Purification SM1 1-(5-bromo-2-hydroxyphenyl)ethanone Condensation Step 1: Condensation (Formation of β-Diketone) SM1->Condensation SM2 Acetic Anhydride & Sodium Acetate SM2->Condensation Cyclization Step 2: Acid-Catalyzed Cyclization (H₂SO₄ or PPA) Condensation->Cyclization Intermediate Workup Quenching, Extraction & Washing Cyclization->Workup Purification Recrystallization or Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct Start Problem with Synthesis? LowYield Low Yield? Start->LowYield Impurity Impurity Issues? Start->Impurity Decomposition Reaction Charring? Start->Decomposition LowYield->Impurity No Sol_Yield1 Screen Acid Catalysts (H₂SO₄, PPA, PTSA) LowYield->Sol_Yield1 Yes Impurity->Decomposition No Sol_Impurity1 Drive Reaction to Completion (Increase Time/Temp) Impurity->Sol_Impurity1 Yes Sol_Decomp1 Add Acid Slowly at 0-5°C Decomposition->Sol_Decomp1 Yes Sol_Yield2 Control Temperature (0°C to RT) Sol_Yield1->Sol_Yield2 Sol_Yield3 Ensure Complete Initial Condensation Sol_Yield2->Sol_Yield3 Sol_Impurity2 Optimize Recrystallization Solvent System Sol_Impurity1->Sol_Impurity2 Sol_Impurity3 Use Shallow Gradient in Column Chromatography Sol_Impurity2->Sol_Impurity3 Sol_Decomp2 Use Milder Catalyst (e.g., PTSA in Toluene) Sol_Decomp1->Sol_Decomp2

References

common side products in the synthesis of 6-Bromo-2-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methylchromone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during its preparation. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound. The most common synthetic route involves the reaction of 1-(5-bromo-2-hydroxyphenyl)ethanone with an acetylating agent like acetic anhydride, followed by an acid-catalyzed intramolecular cyclization.

Issue 1: The final product is a sticky oil or a low-melting solid, not the expected crystalline material.

Potential Cause: This is often indicative of significant impurities that disrupt the crystal lattice of the desired product. The primary culprits are typically uncyclized intermediates or residual starting materials.

In-depth Analysis: The reaction proceeds in two main stages: O-acylation of the starting phenol, followed by a base- or acid-catalyzed rearrangement (like the Baker-Venkataraman rearrangement) to form a β-diketone intermediate, which then undergoes cyclization.[1][2] If the cyclization step is incomplete, these intermediates will contaminate your product.

Key Side Products to Suspect:

  • 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione: This β-diketone is the direct precursor to the cyclized chromone. Its presence suggests incomplete cyclization.

  • 2-acetyl-4-bromophenyl acetate: The initial O-acylated product. Its presence indicates that the rearrangement to the β-diketone did not proceed to completion.

  • Unreacted 1-(5-bromo-2-hydroxyphenyl)ethanone: A common impurity if the initial reaction is not driven to completion.[3]

Troubleshooting and Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. The starting material, intermediate, and product should have distinct Rf values. Continue the reaction until the starting material and intermediate spots are minimized.

  • Forcing Cyclization: If the β-diketone intermediate is the main contaminant, you can often force the cyclization by extending the reaction time with the acid catalyst or by carefully increasing the reaction temperature.

  • Purification:

    • Column Chromatography: A silica gel column is highly effective for separating the more polar uncyclized intermediates and starting material from the less polar this compound. A gradient elution, for example, with ethyl acetate in hexanes, is recommended.[4][5]

    • Recrystallization: If the product is mostly pure, recrystallization can be very effective. Ethanol or a mixture of ethanol and water is a good starting point for chromones.[6][7]

Issue 2: The NMR spectrum shows more than one methyl signal and complex aromatic patterns.

Potential Cause: This could be due to the presence of isomeric byproducts or over-brominated species.

In-depth Analysis: While the Kostanecki-Robinson reaction generally favors chromone formation, under certain conditions, the formation of a coumarin isomer is possible, although less likely in this specific case.[8] A more plausible reason for unexpected signals is the formation of a different constitutional isomer if the starting material was not pure, or if bromination occurred at an unintended position.

Key Side Products to Suspect:

  • 8-Bromo-2-methylchromone: If the starting material was 1-(3-bromo-2-hydroxyphenyl)ethanone, this isomer would be formed.

  • Dibrominated products: If the starting phenol was subjected to harsh bromination conditions, dibrominated species could be present and carried through the synthesis.

Troubleshooting and Solutions:

  • Starting Material Characterization: Always verify the purity and structure of your starting 1-(5-bromo-2-hydroxyphenyl)ethanone by NMR and melting point before starting the synthesis.

  • Purification: Isomers can be challenging to separate.

    • Fractional Recrystallization: This technique can sometimes be used to separate isomers with different solubilities.

    • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative work, HPLC is the method of choice for separating isomers.

Issue 3: The reaction mixture is very dark, and the isolated product is off-color.

Potential Cause: The use of strong acids and high temperatures can lead to the formation of polymeric or tarry byproducts.[9]

In-depth Analysis: Acid-catalyzed condensation and cyclization reactions are prone to producing dark, high-molecular-weight materials, especially if the reaction is heated for an extended period.

Troubleshooting and Solutions:

  • Reaction Conditions:

    • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Acid Catalyst: Consider using a milder acid catalyst or a smaller catalytic amount.

  • Purification:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb the desired product.

    • Column Chromatography: Tarry materials will often stick to the top of a silica gel column, allowing for the elution of the cleaner product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 1-(5-bromo-2-hydroxyphenyl)ethanone, also known as 5'-Bromo-2'-hydroxyacetophenone.[3]

Q2: My reaction seems to stall, with a significant amount of the β-diketone intermediate remaining. What can I do?

A2: This indicates that the cyclization step is the bottleneck. Ensure your acid catalyst is active and anhydrous if required. You can try extending the reaction time or slightly increasing the temperature. In some cases, switching to a different acid catalyst, such as polyphosphoric acid, might be beneficial.[9]

Q3: How can I best monitor the reaction by TLC?

A3: Use a moderately polar eluent system, such as 20-30% ethyl acetate in hexanes. The product, this compound, will be less polar than the β-diketone intermediate and the starting phenol. You should see the starting material spot disappear and be replaced by the intermediate, which then converts to the final product spot with a higher Rf value.

Q4: Is it possible to get over-bromination on the chromone ring during the synthesis?

A4: If you are starting with 1-(5-bromo-2-hydroxyphenyl)ethanone, over-bromination during the chromone formation is unlikely. However, if you were to synthesize this starting material yourself from 2-hydroxyacetophenone, using harsh brominating conditions could lead to di-brominated phenols, which would then form di-brominated chromones.

Key Reaction and Side Product Formation Pathways

The following diagrams illustrate the main synthetic route and the formation of common side products.

Synthesis_Pathway SM 1-(5-bromo-2-hydroxyphenyl)ethanone O_acylated 2-acetyl-4-bromophenyl acetate (Side Product 1) SM->O_acylated O-Acylation Ac2O Acetic Anhydride Ac2O->O_acylated Acid Acid Catalyst Product This compound (Desired Product) Acid->Product Diketone 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione (Intermediate/Side Product 2) O_acylated->Diketone Baker-Venkataraman Rearrangement Diketone->Product Intramolecular Cyclization

Caption: Main synthetic pathway to this compound.

Troubleshooting_Flow Start Crude Product Analysis Oily Oily or Low-Melting Solid? Start->Oily ComplexNMR Complex NMR Spectrum? Start->ComplexNMR OffColor Off-Color Product? Start->OffColor Incomplete Incomplete Cyclization/ Starting Material Present Oily->Incomplete Yes Isomers Isomeric Impurities ComplexNMR->Isomers Yes Tars Polymeric/Tarry Byproducts OffColor->Tars Yes Purify_Chrom Purify via Column Chromatography Incomplete->Purify_Chrom Purify_Recryst Purify via Recrystallization (with Charcoal if needed) Incomplete->Purify_Recryst Isomers->Purify_Chrom Check_SM Verify Starting Material Purity Isomers->Check_SM Tars->Purify_Recryst

Caption: Troubleshooting decision tree for purification.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed to separate the desired product from more polar impurities such as the uncyclized β-diketone intermediate and starting materials.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare the Column: Slurry pack a glass column with silica gel in hexanes. The amount of silica should be about 50 times the weight of the crude material.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure.

  • Loading: Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexanes.

    • Gradually increase the polarity of the eluent. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC (e.g., using 20% ethyl acetate/hexanes as the mobile phase).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.[4]

Protocol 2: Purification of this compound by Recrystallization

This protocol is suitable for purifying a product that is already substantially pure but may contain minor colored impurities or small amounts of side products.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble materials are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain the purified this compound.[7][10]

References

Technical Support Center: Purification of 6-Bromo-2-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2-methylchromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with purifying this important synthetic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile of this compound is intrinsically linked to its synthesis. The most common synthetic routes involve the acid-catalyzed cyclization of an intermediate derived from 5-bromo-2-hydroxyacetophenone .[1][2][3]

Therefore, you should anticipate the following impurities:

  • Unreacted Starting Material: 5-bromo-2-hydroxyacetophenone, a phenolic compound that is more polar and acidic than the final product.

  • Uncyclized Diketone Intermediate: 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione, which is formed from the reaction of the starting phenol with an acetyl source (like ethyl acetoacetate) prior to cyclization. This intermediate is also significantly more polar than the target chromone.

  • Reaction Byproducts: Depending on the specific conditions (e.g., harsh acidic treatment), minor degradation products or isomers could be present.

Understanding these impurities is key, as their different polarities and functional groups are exploited for separation.

Q2: What is the best initial strategy for purifying crude this compound?

A2: The optimal strategy depends on the purity of your crude material.

  • For material that is >85% pure and crystalline: Recrystallization is the most efficient first choice. It is faster, uses less solvent than chromatography, and is highly effective at removing small amounts of impurities from a solid matrix.

  • For oily, highly colored, or very impure material (<85% pure): Silica gel column chromatography should be your primary method. It is capable of separating components with significantly different polarities, making it ideal for removing the more polar starting materials and intermediates from the less polar product.[4][5][6] A subsequent recrystallization of the pooled, clean fractions from chromatography can be performed to achieve maximum purity.

Q3: How can I quickly assess the purity of my sample and monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. It allows you to visualize the separation of your product from impurities. For this compound, a good starting TLC eluent is a mixture of 3:1 Hexane:Ethyl Acetate .

  • The less polar product, this compound, will have a higher Rf value (travel further up the plate).

  • The more polar impurities, like the starting phenol and diketone intermediate, will have lower Rf values.

By running a TLC of your crude material alongside the collected fractions from a column or the mother liquor from a recrystallization, you can effectively track the purification progress.

Troubleshooting Guide: Recrystallization

Recrystallization relies on the differential solubility of your compound and its impurities in a solvent at varying temperatures. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Q4: I've added hot solvent, but my compound has "oiled out" instead of dissolving or crystallizing. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves, or when a saturated solution cools too quickly. This is problematic because oils tend to trap impurities.

  • Causality: This often happens if the boiling point of your solvent is higher than the melting point of your compound (m.p. of this compound is 128-132 °C) or if the crude material is very impure, leading to significant melting point depression.

  • Solutions:

    • Add More Solvent: The oil may simply be a supersaturated solution. Add more of the hot solvent until the oil completely dissolves.

    • Switch to a Two-Solvent System: Re-dissolve the oil in a small amount of a "good" solvent (one in which it is very soluble, like ethyl acetate or acetone). Then, while the solution is hot, slowly add a "poor," miscible, non-polar solvent (like hexanes or heptane) dropwise until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[7][8] This technique effectively lowers the overall solvent power, encouraging crystallization.

Q5: My solution has cooled, but no crystals have formed. What went wrong?

A5: The absence of crystals usually points to one of two issues: the solution is not saturated, or the nucleation process has not started.

  • Causality: Crystal formation requires molecules to arrange into a lattice, a process initiated at nucleation sites. If the solution is too dilute or too clean, this process can be inhibited.

  • Solutions:

    • Induce Nucleation:

      • Scratch: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments serve as nucleation sites.

      • Seed: If you have a pure crystal of this compound, add a tiny speck to the solution to act as a template for crystal growth.

    • Increase Concentration: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent until the volume is reduced. Allow it to cool again.

    • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[9]

Q6: My compound won't elute from the column, or it is moving very slowly.

A6: This indicates that your compound is too strongly adsorbed to the silica gel, meaning your eluent is not polar enough.

  • Causality: Silica gel is a polar adsorbent. Polar compounds will stick to it strongly. To move them down the column, the eluent must be polar enough to compete for the adsorption sites.

  • Solution: Gradually increase the polarity of your eluent. If you are using a 9:1 Hexane:Ethyl Acetate mixture, try switching to 7:1, then 5:1, and so on. This is the principle of gradient elution .[5][9] A gradual increase is crucial to ensure good separation from any closely-eluting impurities.

Q7: My product co-elutes with an impurity, resulting in poor separation.

A7: This happens when the chosen eluent system does not provide sufficient resolution between the two compounds.

  • Causality: The polarity difference between your product and the impurity is not large enough to be resolved by the current eluent.

  • Solutions:

    • Use a Shallower Gradient: If using gradient elution, make the increase in polarity more gradual.

    • Run an Isocratic Elution: If you have identified an eluent system via TLC that shows good separation (a clear difference in Rf values), use that single solvent mixture (isocratic elution) to run the entire column. This can improve resolution but may take longer.

    • Try a Different Solvent System: Sometimes, changing the nature of the polar solvent can alter selectivity. For example, instead of a Hexane:Ethyl Acetate system, try a Hexane:Dichloromethane system. The different interactions can change the elution order. Refer to a solvent polarity table for guidance.

Data Presentation

Table 1: Solvent Properties for Chromatography

This table provides the relative polarity of common laboratory solvents, which is critical for selecting an appropriate mobile phase for column chromatography.[10][11][12] A good starting point for separating this compound is a mixture of a low-polarity solvent (like Hexane) and a medium-polarity solvent (like Ethyl Acetate).

SolventRelative Polarity (P')
n-Hexane0.1
Cyclohexane0.2
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Tetrahydrofuran (THF)4.0
Chloroform4.1
Ethyl Acetate4.4
Acetone5.1
Ethanol4.3
Methanol5.1
Water10.2

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Start by testing solvents. Ethanol or a two-solvent system of Ethyl Acetate/Hexanes are good candidates.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., hot ethanol) while stirring until the solid just dissolves. If using a two-solvent system, dissolve the solid in a minimal amount of hot ethyl acetate first.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Two-Solvent: While the ethyl acetate solution is hot, add hexanes dropwise until a persistent cloudiness appears. Add 1-2 drops of hot ethyl acetate to re-dissolve the cloudiness, then remove from heat and cool slowly.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry.

  • Sample Loading: Dissolve the crude this compound in the minimum amount of a solvent like dichloromethane or the starting eluent. Carefully add this concentrated solution to the top of the silica gel.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect the eluent in a series of labeled test tubes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.

  • Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Diagram 1: General Purification Workflow

G cluster_start Start cluster_analysis Analysis cluster_purification Purification Path cluster_end Finish Crude Crude Product (this compound + Impurities) TLC TLC Analysis (e.g., 3:1 Hex:EA) Crude->TLC HighPurity High Purity? (>85%) TLC->HighPurity Recrystallization Recrystallization HighPurity->Recrystallization Yes Chromatography Column Chromatography HighPurity->Chromatography No PostPurityCheck Final Purity Check (TLC, mp, NMR) Recrystallization->PostPurityCheck Chromatography->Recrystallization Optional Polish Chromatography->PostPurityCheck  Combine Fractions PureProduct Pure Product PostPurityCheck->PureProduct

Caption: Decision workflow for purifying this compound.

Diagram 2: Troubleshooting Recrystallization

G Start Solution Cooled CrystalsFormed Crystals Formed? Start->CrystalsFormed Success Success! Collect Crystals. CrystalsFormed->Success Yes NoCrystals No Crystals CrystalsFormed->NoCrystals No Scratch Scratch inner wall with glass rod NoCrystals->Scratch 1st Attempt Seed Add a seed crystal NoCrystals->Seed 2nd Attempt ReduceVolume Boil off some solvent and re-cool NoCrystals->ReduceVolume 3rd Attempt Scratch->CrystalsFormed Check Again Seed->CrystalsFormed Check Again ReduceVolume->CrystalsFormed Check Again

Caption: Decision tree for inducing crystallization.

References

improving the yield and purity of 6-Bromo-2-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-2-methylchromone

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its preparation. Here you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method involves the cyclization of a substituted 2'-hydroxyacetophenone. A common approach is the reaction of 2'-hydroxy-5'-bromoacetophenone with acetic anhydride and sodium acetate. This method is a variation of the Kostanecki-Robinson reaction, which is a classic route for chromone synthesis.[1][2] Alternative routes may involve intramolecular Wittig reactions or other cyclization strategies, but the former is often preferred for its operational simplicity and accessibility of starting materials.[3]

Q2: Why is the purity of this compound critical for subsequent reactions?

As a key intermediate in medicinal chemistry, the purity of this compound is paramount.[4] Impurities, such as unreacted starting materials or side-products (e.g., isomeric chromones or over-brominated species), can interfere with subsequent reactions.[5] This can lead to the formation of undesired byproducts, complicate purification of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. For instance, in coupling reactions where the bromine atom is substituted, any non-brominated impurities will not react, reducing the overall yield and efficiency of the process.

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

The synthesis involves several hazardous materials. Bromine or brominating agents are toxic, corrosive, and can cause severe burns.[6][7] Acetic anhydride is corrosive and a lachrymator. Solvents like dimethylformamide (DMF) or pyridine, sometimes used in chromone syntheses, have their own toxicity profiles.[8] It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat, and have appropriate quench solutions (e.g., sodium thiosulfate for bromine) readily available.[9]

Troubleshooting Guide: Synthesis & Yield Optimization

This section addresses common problems encountered during the synthesis of this compound, focusing on improving the reaction yield.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered the starting material. What are the likely causes and how can I fix this?

Answer: This is a frequent issue that can often be traced back to reaction conditions or reagent quality.

Possible Causes & Solutions:

  • Insufficient Temperature for Cyclization: The intramolecular condensation to form the pyrone ring requires significant thermal energy. If the reaction temperature is too low or the heating time is insufficient, the cyclization will be incomplete.

    • Causality: The cyclization step is an intramolecular Claisen condensation followed by dehydration, which has a high activation energy.

    • Solution: Ensure your reaction is heated to the appropriate temperature (typically reflux in a high-boiling solvent) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. Microwave-assisted synthesis can be an effective alternative to conventional heating, often improving yields and reducing reaction times.[10]

  • Presence of Moisture: Water in the reaction mixture can hydrolyze acetic anhydride and interfere with the base, preventing the necessary acylation of the starting phenol.

    • Causality: Anhydrous conditions are critical as the reaction proceeds through the formation of an enolate, which is sensitive to proton sources like water.

    • Solution: Use anhydrous solvents and reagents. Dry glassware in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive or Insufficient Base: The base (e.g., sodium acetate) is crucial for catalyzing the reaction. If it is old, hydrated, or used in insufficient quantity, the reaction will not proceed efficiently.

    • Causality: The base is required to deprotonate the acetylated intermediate, facilitating the intramolecular cyclization.

    • Solution: Use freshly opened or properly stored anhydrous sodium acetate. Consider using a stronger base like potassium carbonate or DBU, but be aware that harsher conditions can sometimes lead to side products.[11]

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical workflow for diagnosing and solving low-yield issues.

LowYieldTroubleshooting start_node start_node check_node check_node action_node action_node result_node result_node A Low or No Yield B Check TLC: Starting Material Present? A->B C Reaction Incomplete B->C Yes K Starting Material Consumed, No Product B->K No D Increase Temp/Time Monitor by TLC C->D Cause: Insufficient Energy E Check Reagent Quality C->E Cause: Poor Reagents J Yield Improved D->J F Use Anhydrous Reagents Run under Inert Gas E->F Moisture/Purity Issue G Optimize Base/Solvent E->G Base Inactivity F->J G->J H Check for Side Products I Isolate & Characterize (NMR, MS) H->I L Degradation or Side Reaction K->L L->H

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Formation of Multiple Products

Question: My TLC analysis shows multiple spots, indicating the formation of side products. What are they and how can I prevent them?

Answer: Side product formation is typically due to over-bromination or alternative reaction pathways.

Possible Causes & Solutions:

  • Di- or Tri-bromination: The aromatic ring of the chromone is activated towards electrophilic substitution. Using an excess of the brominating agent or harsh conditions can lead to the formation of poly-brominated species.[12]

    • Causality: The electron-donating nature of the ether oxygen in the pyrone ring activates the benzene ring, making it susceptible to further electrophilic attack.

    • Solution: Use a controlled stoichiometry of the brominating agent (1.0 to 1.1 equivalents).[13] Add the brominating agent slowly at a controlled temperature to minimize localized high concentrations.

  • Formation of Coumarin Impurities: Depending on the specific synthetic route (especially in Simonis or Pechmann-type reactions), the formation of isomeric coumarins is a possibility.[1]

    • Causality: The cyclization of the intermediate can sometimes proceed via an alternative mechanism to yield a coumarin backbone instead of a chromone.

    • Solution: Carefully control the choice of catalyst and reaction conditions. Acidic catalysts like sulfuric acid or phosphorus pentoxide can influence the selectivity of the cyclization.[2] For the Kostanecki-Robinson route, this is less of an issue.

Table 1: Impact of Reaction Parameters on Yield & Purity
ParameterStandard ConditionVariationObserved Effect on YieldObserved Effect on PurityRationale
Temperature 140-150 °C100 °CDecreasedNo significant changeInsufficient energy for cyclization.
Base NaOAc (2.5 eq)NaOAc (1.0 eq)DecreasedNo significant changeCatalytic amount is insufficient for full conversion.
Brominating Agent NBS (1.1 eq)NBS (1.5 eq)No significant changeDecreasedExcess reagent leads to poly-brominated side products.
Atmosphere AmbientInert (N₂)IncreasedIncreasedPrevents hydrolysis of acetic anhydride and side reactions.

Troubleshooting Guide: Purification & Purity Enhancement

This section focuses on resolving common issues encountered during the purification of the crude product.

Issue 1: Product "Oils Out" During Recrystallization

Question: When I try to recrystallize my crude product, it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem in recrystallization that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[5]

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out of solution prematurely.

    • Causality: The ideal recrystallization solvent dissolves the compound when hot but has low solubility for it when cold.[14]

    • Solution: Perform a systematic solvent screen. Good single-solvent candidates for chromones include ethanol, ethyl acetate, or toluene. If a single solvent is not effective, try a two-solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Dissolve the crude product in a minimum of the "good" solvent (hot), and then add the "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[15]

  • Presence of Impurities: Impurities can depress the melting point of the eutectic mixture, causing it to be a liquid at the temperature of crystallization.[5]

    • Causality: Impurities disrupt the crystal lattice formation, favoring an amorphous or oily state.

    • Solution: Attempt a preliminary purification before recrystallization. This could be a simple wash with a solvent that dissolves the impurities but not the product, or a quick filtration through a small plug of silica gel to remove baseline impurities.

Issue 2: Persistent Impurities After Recrystallization

Question: Despite multiple recrystallizations, I cannot remove a specific impurity visible on my TLC plate. How can I achieve higher purity?

Answer: If recrystallization fails, the impurity likely has very similar solubility properties to your product. In this case, a different purification technique is required.

Possible Causes & Solutions:

  • Co-crystallization: The impurity may have a similar structure and polarity, allowing it to be incorporated into the crystal lattice of your product.

    • Causality: Structural mimics can be difficult to separate by physical methods that rely on bulk properties like solubility.

    • Solution: Column chromatography is the method of choice.[16][17] Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The difference in interaction with the stationary phase should allow for separation. Preparative HPLC can also be used for very difficult separations or to achieve very high purity (>99.5%).[18]

Purification Workflow Diagram

PurificationWorkflow start_node start_node process_node process_node decision_node decision_node output_node output_node A Crude this compound B Recrystallization (e.g., Ethanol or EtOAc/Hexanes) A->B C Analyze Purity (TLC/NMR) B->C D Purity > 98%? C->D E Dry Product Under Vacuum D->E Yes G Column Chromatography (Silica Gel) D->G No F Final Pure Product E->F H Combine Pure Fractions & Evaporate Solvent G->H H->C Re-analyze

Caption: A standard workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method and may require optimization.

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2'-hydroxy-5'-bromoacetophenone (10.0 g, 46.5 mmol), anhydrous sodium acetate (9.5 g, 116 mmol, 2.5 eq), and acetic anhydride (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 140 °C) in an oil bath. Maintain reflux for 6-8 hours. Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexanes), checking for the disappearance of the starting acetophenone.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing 400 mL of ice-cold water while stirring vigorously. A precipitate will form.

  • Isolation: Continue stirring for 30 minutes to ensure complete hydrolysis of any remaining acetic anhydride. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude solid cake thoroughly with cold water (3 x 50 mL) to remove acetic acid and sodium acetate.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The expected crude yield is typically 70-85%.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude this compound (e.g., 8.0 g) into a 250 mL Erlenmeyer flask.

  • Dissolution: Add a minimal amount of a suitable solvent (e.g., absolute ethanol, approx. 80-100 mL). Heat the mixture to boiling on a hot plate with stirring until all the solid dissolves.[14][15] If the solid does not dissolve completely, add more hot solvent in small portions until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for 2-3 minutes.[14]

  • Hot Filtration (Optional): If carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.[15]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this period.[19]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the pure crystals in a vacuum oven. The melting point should be sharp, around 128-132 °C.[9]

References

troubleshooting low yield in the cyclization step of chromone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromone Synthesis Division

Welcome to the technical support hub for chromone synthesis. As a Senior Application Scientist, I understand that the path to synthesizing these valuable heterocyclic scaffolds can be fraught with challenges, particularly during the critical cyclization step. A low yield at this stage can be frustrating, consuming valuable time and resources.

This guide is structured to function as a direct conversation with our application specialists. We will move from foundational questions to specific, problem-oriented troubleshooting scenarios. Our goal is to not only provide solutions but to illuminate the underlying chemical principles, empowering you to make informed decisions in your own research.

Frequently Asked Questions (FAQs): The Fundamentals of Chromone Cyclization

This section addresses common high-level questions regarding the core principles of chromone synthesis and the factors influencing yield.

Q1: What are the most common synthetic routes to chromones, and how does the cyclization mechanism differ between them?

There are several established methods for synthesizing the chromone core, with the final ring-closing step being the lynchpin for a successful outcome. The three most prevalent routes are:

  • Baker-Venkataraman Rearrangement Followed by Cyclodehydration: This is a robust two-stage process. First, an o-acyloxyacetophenone is treated with a strong base to induce an intramolecular acyl transfer, forming a 1,3-diketone intermediate.[1][2] This intermediate is then cyclized under acidic conditions to furnish the chromone. The success of this method hinges on the efficient, base-catalyzed formation of the diketone prior to the acid-mediated dehydration and ring closure.[3]

  • Oxidative Cyclization of 2'-Hydroxychalcones: This route is particularly common for synthesizing flavones (2-arylchromones). A 2'-hydroxychalcone precursor undergoes an intramolecular cyclization, often via an initial Michael addition, to form a flavanone intermediate. This intermediate is then oxidized in situ to the final flavone product.[4] The yield is highly dependent on the choice and efficacy of the oxidizing agent.[4]

  • Kostanecki-Robinson Reaction: This reaction involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride, which, in the presence of the corresponding sodium salt, undergoes condensation and cyclization to form the chromone ring.[5][6] It often requires high temperatures and can sometimes lead to the formation of coumarin byproducts.[5]

Q2: My overall yield is low after purification. Is the cyclization definitely the problem?

Not necessarily. While the cyclization is a common culprit, it's crucial to distinguish between a low reaction yield and a low isolated yield. Significant product loss can occur during work-up and purification steps like liquid-liquid extraction, recrystallization, or column chromatography.[7] Before extensively re-optimizing the cyclization, ensure your purification protocol is efficient. Run a crude NMR or TLC with a standard to get a semi-quantitative assessment of the product in the crude reaction mixture. If the crude yield is high but the isolated yield is low, the problem lies in your purification, not the reaction itself.

Q3: How do electron-donating and electron-withdrawing groups on the starting materials affect the cyclization yield?

The electronic nature of the substituents on your aryl precursors has a profound impact on reactivity.

  • Electron-Donating Groups (EDGs) like methoxy (-OMe) or alkyl groups increase the nucleophilicity of the phenolic oxygen, which can facilitate the intramolecular cyclization (e.g., the oxa-Michael addition in chalcone cyclization). However, they can also activate the ring towards unwanted side reactions.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halides can make the starting materials less reactive. For instance, in the Baker-Venkataraman rearrangement, EWGs can increase the acidity of the α-protons on the acetophenone, facilitating enolate formation, but they can also destabilize intermediates. In general, substrates with strong EWGs may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.[4][8]

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section provides a systematic approach to troubleshooting common problems encountered during the cyclization step.

Problem 1: The reaction has stalled. TLC analysis shows only unreacted starting material.

This is one of the most frequent issues, indicating that the reaction failed to initiate or that the activation energy barrier was not overcome.

Potential Cause 1: Purity of Starting Materials The purity of your precursor, whether it's a 2'-hydroxychalcone or an o-hydroxyacetophenone derivative, is paramount. Impurities from a previous step, such as residual base or unreacted aldehydes from a Claisen-Schmidt condensation, can inhibit the catalyst or promote side reactions.[4]

  • Solution: Purify the starting material immediately before use. Recrystallization is often effective for solid precursors. Confirm purity via NMR and melting point analysis.

Potential Cause 2: Inactive Catalyst or Reagents The success of the cyclization is critically dependent on the activity of your catalyst or reagents.

  • Bases (for Baker-Venkataraman): Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are highly sensitive to moisture. Using old or improperly stored base will lead to partial or complete inactivation. Anhydrous conditions are essential to prevent quenching the base.[2]

  • Acids (for Cyclodehydration): Polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄) can absorb atmospheric moisture over time, reducing their efficacy.

  • Oxidants (for Chalcone Cyclization): Oxidizing agents like iodine (I₂) or selenium dioxide (SeO₂) can degrade. Use freshly opened or properly stored reagents.[4]

  • Solution: Use fresh, high-purity reagents and catalysts. Ensure all solvents are rigorously dried, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially when using moisture-sensitive reagents like NaH.[9]

Potential Cause 3: Suboptimal Reaction Conditions Intramolecular reactions often require specific thermal conditions to proceed efficiently.

  • Solution: Systematically increase the reaction temperature in increments of 10-20 °C while carefully monitoring the reaction by TLC.[10] If thermal heating is ineffective, consider switching to microwave irradiation, which can sometimes dramatically increase reaction rates and yields.[11][12]

Troubleshooting Workflow: Stalled Reaction

This workflow provides a logical sequence of checks to diagnose a stalled reaction.

G start Low Yield: Mainly Starting Material check_purity Verify Starting Material Purity (NMR, m.p.) start->check_purity Step 1 check_reagents Assess Reagent/Catalyst Activity & Handling check_purity->check_reagents Pure purify Purify Precursor (Recrystallize / Column) check_purity->purify Impure check_conditions Evaluate Reaction Conditions (T, Time) check_reagents->check_conditions Confirmed Active use_fresh Use Fresh Reagents Ensure Anhydrous Conditions Run Under Inert Gas check_reagents->use_fresh Suspect optimize_temp Increase Temperature Consider Microwave Increase Reaction Time check_conditions->optimize_temp Conditions Too Mild rerun1 Re-run Reaction purify->rerun1 rerun2 Re-run Reaction use_fresh->rerun2 rerun3 Re-run Reaction optimize_temp->rerun3

Caption: Troubleshooting workflow for a stalled cyclization reaction.

Problem 2: The reaction is messy, with multiple spots on the TLC plate and a low yield of the desired chromone.

A complex reaction mixture indicates the formation of one or more side products, which compete with the desired cyclization pathway.

Potential Cause 1: Incorrect Choice of Base or Acid The nature of the catalyst is crucial for selectivity.

  • Baker-Venkataraman: The base must be strong enough to deprotonate the α-carbon but should not be overly nucleophilic, which could lead to undesired reactions with the ester. KOtBu and NaH are generally preferred over alkoxides like sodium ethoxide (EtONa) in some cases.[2]

  • Cyclodehydration: While strong acids like H₂SO₄ are effective, they can sometimes cause charring or decomposition, especially with sensitive substrates. Milder acids or acid catalysts (e.g., p-toluenesulfonic acid) might provide a cleaner reaction.[13]

Potential Cause 2: Competing Reaction Pathways The substrate itself may be prone to alternative reactions under the chosen conditions.

  • Self-Condensation: In syntheses involving aldehydes as precursors (e.g., for chalcones), residual aldehyde can self-condense under basic conditions, leading to impurities that complicate purification and lower yields.[8]

  • Coumarin Formation: The Kostanecki-Robinson and Simonis reactions are notorious for producing coumarin isomers alongside the desired chromone.[5] The reaction conditions, particularly the choice of catalyst (e.g., P₂O₅ vs H₂SO₄ in the Simonis reaction), can influence the product ratio.[5]

Potential Cause 3: Inappropriate Solvent The solvent plays a critical role in mediating the reaction by influencing solubility, reagent stability, and the conformation of transition states.[9]

  • Polarity: A solvent that does not fully dissolve all reactants can lead to a heterogeneous mixture and inconsistent results.[9]

  • Coordinating Ability: Solvents like THF or dioxane can coordinate to metal catalysts or cations, altering reactivity and selectivity compared to non-coordinating solvents like toluene.

Data & Protocols for Optimization

To address these issues, a systematic optimization of reaction parameters is necessary.

Table 1: Guide to Solvent Selection for Chromone Cyclization

SolventPolarity (Dielectric Constant)Boiling Point (°C)Typical Use Case & RationalePotential Issues
Pyridine 12.4115Often used as both solvent and base in Baker-Venkataraman and Kostanecki-Robinson reactions. Can stabilize intermediates.Can be difficult to remove; potential for side reactions.
DMSO 47.2189High-boiling polar aprotic solvent, excellent for dissolving a wide range of substrates. Used in I₂-mediated oxidative cyclizations.[4]Can be difficult to remove; potential for oxidation of sensitive functional groups.
Toluene 2.4111Non-polar solvent, good for reactions requiring higher temperatures and a non-coordinating environment.[9]Poor solubility for highly polar substrates.
Ethanol 24.678Protic solvent, often used in base-catalyzed chalcone synthesis.Can interfere with reactions using strong bases like NaH by quenching them.
THF 7.666Polar aprotic solvent, good for reactions with organometallics or strong bases (e.g., NaH, KOtBu).[2]Low boiling point limits reaction temperature.

Experimental Protocol: Screening Bases for Baker-Venkataraman Rearrangement

This protocol outlines a small-scale parallel experiment to identify the optimal base for the rearrangement step.

Objective: To determine which base provides the highest yield of the 1,3-diketone intermediate from an o-acyloxyacetophenone precursor.

Materials:

  • Your o-acyloxyacetophenone substrate

  • Potassium tert-butoxide (KOtBu)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous THF

  • Anhydrous Pyridine

  • Small reaction vials with stir bars, under N₂ or Ar atmosphere

  • TLC plates and appropriate eluent system

  • 1 M HCl for work-up

Procedure:

  • Set up three separate, dry reaction vials (Vial A, Vial B, Vial C) under an inert atmosphere.

  • To each vial, add the o-acyloxyacetophenone substrate (e.g., 0.1 mmol).

  • Vial A: Add anhydrous THF (1 mL). Then, add KOtBu (1.2 equiv., 0.12 mmol).

  • Vial B: Add anhydrous THF (1 mL). Then, carefully add NaH (1.5 equiv., 0.15 mmol). (Note: NaH is often in excess to account for any trace moisture).

  • Vial C: Add anhydrous pyridine (1 mL). Then, add K₂CO₃ (2.0 equiv., 0.2 mmol).

  • Stir all reactions at room temperature (or a moderately elevated temperature, e.g., 50 °C) for 4-6 hours.

  • Monitor the consumption of starting material in each reaction by TLC. Look for the appearance of a new, more polar spot corresponding to the hydroxylated 1,3-diketone.

  • Upon completion (or after a set time), cool the reactions to 0 °C and carefully quench by adding 1 M HCl until the mixture is acidic.

  • Extract each reaction mixture with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the relative conversion and yield of the desired 1,3-diketone.

This systematic approach allows for a direct comparison of base effectiveness under identical conditions, providing a clear path to optimizing the crucial first step of this synthesis.

Visualizing the Key Mechanism: Baker-Venkataraman Rearrangement & Cyclization

Understanding the mechanism highlights the critical steps where errors can occur, such as premature protonation of the enolate or incomplete cyclization.

Caption: Mechanism of the Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization.

References

Navigating the Complexities of Selective Bromination of 2-Methylchromone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the selective bromination of 2-methylchromone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuanced landscape of chromone functionalization. As a privileged scaffold in drug discovery, the precise incorporation of a bromine atom onto the 2-methylchromone core is a critical step for generating novel analogues with tailored biological activities.

In this comprehensive resource, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our approach is grounded in mechanistic principles and field-proven insights to empower you to overcome experimental challenges and achieve your desired regioselectivity with confidence.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted to address specific issues you might be facing in the lab. We diagnose the probable cause and provide actionable solutions.

Issue 1: Poor Selectivity - A Mixture of Methyl and Aromatic Ring Bromination

Question: "I'm attempting to brominate the methyl group of 2-methylchromone using N-bromosuccinimide (NBS), but my analysis shows a significant amount of bromination on the benzene ring. How can I improve the selectivity for the methyl group?"

Analysis and Solution:

This is a classic selectivity challenge that hinges on controlling the reaction mechanism. Bromination of the methyl group proceeds via a free-radical pathway, while aromatic ring bromination is an electrophilic aromatic substitution reaction. The key is to favor the radical pathway while suppressing the electrophilic one.

Probable Causes & Corrective Actions:

Probable Cause Explanation Recommended Solution
Presence of Ionic Species/Polar Solvent Polar solvents can stabilize ionic intermediates, favoring electrophilic aromatic substitution. Traces of acid (HBr) can also catalyze this pathway.Switch to a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Ensure your solvent is anhydrous, as water can hydrolyze NBS and generate HBr.[1]
Lack of a Radical Initiator Free-radical reactions require an initiator to start the chain reaction. Without one, the reaction may not proceed efficiently or other pathways may dominate.Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][2] The initiator should be added at the start of the reaction.
Reaction Temperature Too Low Radical initiation often requires thermal energy to generate the initial radicals.The reaction is typically performed at the reflux temperature of the solvent (e.g., ~77 °C for CCl₄).[1]
Light Conditions In the absence of a chemical initiator, UV light can be used to initiate the radical reaction by promoting the homolytic cleavage of bromine.[3]If not using a chemical initiator, irradiate the reaction mixture with a UV lamp.[4]
Issue 2: Uncontrolled Polybromination on the Aromatic Ring

Question: "I'm trying to achieve monobromination on the benzene portion of 2-methylchromone, but I'm getting significant amounts of di- and tri-brominated products. How can I control the reaction to favor the monosubstituted product?"

Analysis and Solution:

The chromone ring system is activated towards electrophilic substitution, and controlling the extent of bromination can be challenging. The electron-donating nature of the ether oxygen activates the benzene ring, making it susceptible to multiple halogenations.

Probable Causes & Corrective Actions:

Probable Cause Explanation Recommended Solution
Overly Reactive Brominating Agent Using a highly reactive brominating agent like neat Br₂ with a strong Lewis acid can lead to poor control and over-bromination.[5]Use a milder brominating agent. N-Bromosuccinimide (NBS) in a polar solvent like DMF is known to favor para-selective monobromination of activated aromatic compounds.[1][6] Dibromoisocyanuric acid (DBI) is another alternative that can provide good control.[7]
Stoichiometry of Brominating Agent Using an excess of the brominating agent will naturally lead to polybromination.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent for monobromination. A slow, portion-wise addition of the brominating agent can also help to maintain a low concentration and improve selectivity.
Reaction Temperature and Time Higher temperatures and longer reaction times can drive the reaction towards thermodynamically more stable, and often more substituted, products.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely by TLC or LC-MS to quench it once the starting material is consumed and before significant polybromination occurs.
Issue 3: Low Yield or No Reaction in Methyl Group Bromination

Question: "My attempt to synthesize 2-(bromomethyl)chromone using NBS and AIBN in CCl₄ is resulting in a very low yield, with most of the starting material recovered. What could be wrong?"

Analysis and Solution:

A stalled radical bromination reaction often points to issues with the reagents or the reaction setup that inhibit the initiation or propagation of the radical chain.

Probable Causes & Corrective Actions:

Probable Cause Explanation Recommended Solution
Impurities in NBS NBS can degrade over time, especially if not stored properly, leading to a buildup of succinimide. It can appear off-white or brown.[1]Use freshly recrystallized NBS for best results. To recrystallize, dissolve NBS in hot water, filter, and allow it to cool slowly to form pure white crystals.
Degraded Radical Initiator Radical initiators like AIBN and BPO have finite shelf lives and can decompose if not stored correctly.Use a fresh batch of the radical initiator. Store AIBN and BPO in a refrigerator and away from light.
Presence of Radical Scavengers Certain impurities in the solvent or on the glassware can quench the radical chain reaction.Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled, anhydrous solvent.
Insufficient Initiation The amount of initiator or the energy input (heat/light) may not be sufficient to start the reaction.Ensure the reaction is heated to the appropriate reflux temperature. If using photo-initiation, ensure the lamp is of the correct wavelength and is positioned close to the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine whether bromination occurs on the methyl group or the aromatic ring?

The selectivity is primarily dictated by the reaction conditions, which in turn determine the dominant reaction mechanism.

  • For Methyl Bromination (Radical Pathway): Use non-polar solvents (e.g., CCl₄), a radical initiator (AIBN or BPO) or UV light, and elevated temperatures. These conditions favor the formation of the bromine radical (Br•), which can abstract a hydrogen atom from the benzylic methyl group.[2][3][8]

  • For Aromatic Ring Bromination (Electrophilic Pathway): Use polar solvents (e.g., DMF, acetic acid) and an electrophilic bromine source. Often, a Lewis acid catalyst (like FeBr₃) is used with Br₂ to increase its electrophilicity.[5][9][10] For activated systems like chromones, NBS in a polar solvent can serve as a source of electrophilic bromine.[1][6]

G cluster_0 Reaction Conditions cluster_1 Reaction Conditions Non-polar Solvent\n(e.g., CCl₄) Non-polar Solvent (e.g., CCl₄) Radical Pathway Radical Pathway Non-polar Solvent\n(e.g., CCl₄)->Radical Pathway Favors Radical Initiator\n(AIBN/BPO) or UV Light Radical Initiator (AIBN/BPO) or UV Light Radical Initiator\n(AIBN/BPO) or UV Light->Radical Pathway Initiates Polar Solvent\n(e.g., DMF, Acetic Acid) Polar Solvent (e.g., DMF, Acetic Acid) Electrophilic Pathway Electrophilic Pathway Polar Solvent\n(e.g., DMF, Acetic Acid)->Electrophilic Pathway Favors Electrophilic Bromine Source\n(NBS, Br₂/FeBr₃) Electrophilic Bromine Source (NBS, Br₂/FeBr₃) Electrophilic Bromine Source\n(NBS, Br₂/FeBr₃)->Electrophilic Pathway Provides Br+ 2-Methylchromone 2-Methylchromone 2-Methylchromone->Radical Pathway 2-Methylchromone->Electrophilic Pathway 2-(Bromomethyl)chromone 2-(Bromomethyl)chromone Radical Pathway->2-(Bromomethyl)chromone Leads to Ring-Brominated 2-Methylchromone Ring-Brominated 2-Methylchromone Electrophilic Pathway->Ring-Brominated 2-Methylchromone Leads to

Q2: Can you explain the mechanism of the Wohl-Ziegler (NBS) bromination of the methyl group?

The Wohl-Ziegler reaction is a free-radical chain reaction.[1]

  • Initiation: The radical initiator (e.g., AIBN) thermally decomposes to form radicals. These radicals then react with a trace amount of HBr present to generate a bromine radical (Br•).

  • Propagation (Step 1): The highly reactive bromine radical abstracts a hydrogen atom from the 2-methyl group of the chromone. This is the selectivity-determining step, as the resulting benzylic radical is resonance-stabilized.

  • Propagation (Step 2): The benzylic radical reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with HBr) to form the desired 2-(bromomethyl)chromone and a new bromine radical, which continues the chain.

  • Termination: The reaction is terminated when two radicals combine.

The role of NBS is to provide a constant, low concentration of Br₂, which prevents the competing electrophilic addition of bromine to the double bond within the heterocyclic ring.[8]

G Initiation Initiation AIBN_decomp AIBN → 2 R• Initiation->AIBN_decomp Propagation Propagation Termination Termination Propagation->Termination H_abstraction Chromone-CH₃ + Br• → Chromone-CH₂• + HBr Propagation->H_abstraction Radical_combination Br• + Br• → Br₂ (or other radical combinations) Termination->Radical_combination Br_formation R• + HBr → RH + Br• AIBN_decomp->Br_formation Br_formation->Propagation Product_formation Chromone-CH₂• + Br₂ → Chromone-CH₂Br + Br• H_abstraction->Product_formation Product_formation->H_abstraction Chain continues

Q3: Which position on the aromatic ring is most susceptible to electrophilic bromination?

For the 2-methylchromone scaffold, electrophilic attack generally occurs at the C-6 position. This is due to the activating, para-directing effect of the ring oxygen atom. The C-8 and C-5 positions are also potential sites for substitution, but C-6 is typically the most favored.[7] Using specific conditions, such as NBS in DMF, can enhance the selectivity for the para-position (C-6).[1]

Q4: What are the key safety precautions for handling brominating agents?

  • N-Bromosuccinimide (NBS): While easier to handle than liquid bromine, NBS is an irritant.[2] It should be handled in a fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It can decompose over time to release bromine, so it should be stored in a cool, dark place.[1]

  • Bromine (Br₂): Bromine is highly corrosive, toxic, and volatile. It should only be handled in a well-ventilated fume hood with appropriate respiratory protection. It can cause severe chemical burns upon contact with skin. Always have a quenching agent, such as sodium thiosulfate solution, readily available in case of a spill.

  • General Precautions: Bromination reactions can be exothermic. For larger-scale reactions, it is advisable to use an ice bath to control the temperature, especially during the addition of the brominating agent.

Experimental Protocols

Protocol 1: Selective Bromination of the 2-Methyl Group

Objective: To synthesize 2-(bromomethyl)chromone.

Materials:

  • 2-Methylchromone

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylchromone (1.0 eq).

  • Add anhydrous CCl₄ to dissolve the starting material (approx. 0.1 M concentration).

  • Add freshly recrystallized NBS (1.1 eq) and AIBN (0.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 77 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: Selective Monobromination at the C-6 Position

Objective: To synthesize 6-bromo-2-methylchromone.[11]

Materials:

  • 2-Methylchromone

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2-methylchromone (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Continue stirring and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then dry it. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

References

Technical Support Center: Overcoming Challenges in the Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile yet often delicate molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into tackling common and complex purification issues.

Introduction: The Unique Purification Landscape of Brominated Heterocycles

Brominated heterocyclic compounds are cornerstone building blocks in modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The presence of a bromine atom provides a versatile handle for further functionalization, most notably through cross-coupling reactions.[1] However, the very features that make these compounds synthetically attractive—the polar heterocyclic core and the reactive carbon-bromine bond—also introduce significant challenges during their purification. Issues such as compound instability, co-elution with closely related impurities, and problematic interactions with stationary phases are frequently encountered. This guide provides a systematic approach to troubleshooting these challenges, grounded in the fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: My brominated heterocyclic compound appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A1: Decomposition on silica gel is a common issue, often due to the acidic nature of the silica surface, which can catalyze debromination or degradation of sensitive heterocyclic rings.[2][3] Indoles, for instance, are known to be sensitive to acidic conditions.[4] To mitigate this, you can:

  • Deactivate the silica gel: Pre-treating the silica gel with a basic modifier like triethylamine (TEA) or ammonia can neutralize the acidic silanol groups.[5][6] A common practice is to use a solvent system containing 1-3% TEA.[5]

  • Switch to a different stationary phase: Alumina (basic or neutral) or Florisil can be excellent alternatives for acid-sensitive compounds.[2]

  • Perform a quick filtration: For removing baseline impurities from a relatively clean product, a short plug of silica can minimize contact time and reduce degradation.[5]

Q2: I'm struggling to separate my desired brominated heterocycle from its unbrominated precursor or a di-brominated byproduct. They are co-eluting. What should I do?

A2: Co-elution of closely related compounds is a frequent challenge, especially with isomers or compounds with minor structural differences.[7][8] Here's a systematic approach to improve separation:

  • Optimize your solvent system: Don't rely solely on standard hexane/ethyl acetate systems. Experiment with different solvent polarities and selectivities. Adding a third solvent can sometimes dramatically improve separation. For aromatic compounds, incorporating toluene can disrupt π-π stacking interactions that may lead to co-elution.[9]

  • Change the stationary phase: If you are using silica, consider alumina or a C18 reversed-phase column for HPLC, which can offer different selectivity.[10]

  • Adjust the temperature (for GC): A slower temperature ramp or an isothermal hold can enhance the separation of isomers.[7]

  • Chemical derivatization: For GC analysis, derivatizing hydroxyl or amino groups can alter the volatility and polarity of the compounds, often leading to better separation.[8]

Q3: My N-Boc protected bromoindole is losing the Boc group during purification. How can I maintain its stability?

A3: The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[11][12] If you are using standard silica gel chromatography, the acidic environment is likely the culprit. To avoid deprotection:

  • Use a neutralized stationary phase: As mentioned in Q1, deactivating your silica with triethylamine is crucial.

  • Avoid acidic mobile phase modifiers in HPLC: If using reversed-phase HPLC, replace trifluoroacetic acid (TFA) with a less acidic modifier like acetic acid or use a buffered mobile phase (e.g., ammonium acetate).[11]

  • Be mindful of post-purification steps: When concentrating fractions containing an acidic modifier like TFA, the increasing acid concentration can cleave the Boc group. It is advisable to neutralize the fractions before evaporation or use lyophilization.[11]

Q4: What are the best starting points for choosing a recrystallization solvent for a new brominated heterocyclic compound?

A4: Choosing a recrystallization solvent is both an art and a science, often requiring some experimentation.[13] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Here are some general guidelines:

  • "Like dissolves like": Solvents with functional groups similar to your compound are often a good starting point (e.g., ethyl acetate for esters).[14]

  • Commonly successful solvents: For many organic compounds, ethanol and acetonitrile are effective choices.[13]

  • Mixed solvent systems: A binary solvent system, such as hexane/acetone or hexane/ethyl acetate, can be very effective. Dissolve your compound in a small amount of the more polar solvent ("solvent") and then slowly add the less polar solvent ("anti-solvent") until the solution becomes cloudy. Gentle heating should redissolve the compound, which will then crystallize upon slow cooling.[14]

  • Consider the heterocyclic core: Pyridine and related heterocycles can have different solubility profiles than their non-heteroaromatic counterparts.[14]

In-Depth Troubleshooting Guides

Guide 1: Tackling Compound Instability and Debromination

The carbon-bromine bond in brominated heterocycles can be labile under certain conditions, leading to the formation of debrominated impurities. This is particularly prevalent with electron-rich heterocyclic systems.

  • Acid-catalyzed debromination: The acidic surface of silica gel can protonate the heterocycle, making it more susceptible to nucleophilic attack or elimination, which can lead to the loss of the bromine atom.

  • Oxidative degradation: Some heterocyclic cores, like unprotected indoles, are prone to oxidative oligomerization, especially in solution and exposed to air.[4] This can result in the formation of dark, insoluble materials.[4]

Instability_Workflow start Start: Unstable Brominated Heterocycle check_silica_stability Is the compound stable to silica? (2D TLC) start->check_silica_stability proceed_with_caution Proceed with standard silica, but work quickly and avoid prolonged exposure. check_silica_stability->proceed_with_caution Yes deactivate_silica Deactivate silica with triethylamine (1-3% in eluent). check_silica_stability->deactivate_silica No change_stationary_phase Switch to a neutral or basic stationary phase (e.g., alumina, Florisil). deactivate_silica->change_stationary_phase If still unstable consider_recrystallization Consider recrystallization to avoid chromatography. change_stationary_phase->consider_recrystallization If separation is poor

Caption: Workflow for addressing compound instability during purification.

  • Prepare your chosen eluent system (e.g., hexane/ethyl acetate).

  • Add 1-3% triethylamine to the eluent mixture.

  • Pack your chromatography column with silica gel using this triethylamine-containing eluent.

  • Flush the packed column with at least one column volume of the eluent to ensure the silica is fully neutralized.

  • Load your sample and run the chromatography as usual.[5]

Guide 2: Resolving Co-eluting Isomers and Related Impurities

The separation of structurally similar compounds, such as positional isomers or precursors, is a common hurdle. Achieving good resolution requires a careful selection of both the stationary and mobile phases to exploit subtle differences in their physicochemical properties.

  • Selectivity: This refers to the ability of the chromatographic system to differentiate between two analytes. It is influenced by the chemical interactions between the analytes and the stationary and mobile phases.[15]

  • Efficiency: This relates to the narrowness of the chromatographic peaks. Higher efficiency leads to sharper peaks and better resolution.[15]

Coelution_Workflow start Start: Co-eluting Peaks optimize_mobile_phase Optimize mobile phase selectivity. Try different solvent mixtures or add a modifier (e.g., toluene for aromatics). start->optimize_mobile_phase check_resolution Is resolution sufficient (Rs > 1.5)? optimize_mobile_phase->check_resolution end Purification Successful check_resolution->end Yes change_stationary_phase Change stationary phase to alter selectivity (e.g., silica to alumina, C18 to phenyl for HPLC). check_resolution->change_stationary_phase No check_resolution2 Is resolution sufficient? change_stationary_phase->check_resolution2 check_resolution2->end Yes consider_prep_hplc Consider preparative HPLC with a high-resolution column. check_resolution2->consider_prep_hplc No

Caption: Systematic approach to resolving co-eluting compounds.

Solvent/Solvent SystemCompound Type SuitabilityNotes
EthanolGeneral purpose, good for moderately polar compounds.A very common and effective starting point.[13]
AcetonitrileCompounds with multiple aromatic rings.Can be a good alternative to ethanol.[16]
Hexane/Ethyl AcetateWide range of polarities.A workhorse binary system for many organic compounds.[14]
Hexane/AcetoneSimilar to Hexane/EtOAc, can offer different selectivity.Often provides good crystals.[14]
TolueneAromatic compounds.Can aid in dissolving compounds with multiple aromatic rings.[14]
WaterPolar compounds with hydrogen bonding capabilities.Can be effective for certain polar heterocycles.[14]

References

stability of 6-Bromo-2-methylchromone under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-2-methylchromone

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to the stability and reactivity of this compound under various laboratory conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stability Under Different pH Conditions

Question: How stable is the chromone ring of this compound under acidic and basic conditions?

Answer: The stability of the chromone ring system is significantly influenced by pH.

  • Acidic Conditions: Generally, the chromone scaffold is relatively stable in acidic media. Many syntheses of chromone derivatives are even carried out under harsh acidic conditions, utilizing catalysts such as polyphosphoric acid, acetic acid, or hydrochloric acid to facilitate ring closure.[1][2] However, prolonged exposure to strong acids at elevated temperatures can potentially lead to degradation, although specific data for the 6-bromo-2-methyl derivative is not extensively documented in publicly available literature.

  • Basic Conditions: The chromone ring is susceptible to cleavage under basic conditions.[3] Treatment of chromone derivatives with sodium hydroxide can lead to the opening of the γ-pyrone ring.[3] For instance, studies on chromone-3-carboxylic acid have shown that it undergoes ring transformation in the presence of sodium hydroxide, yielding different products depending on the concentration and reaction conditions.[3] While the 2-methyl group in your compound may slightly influence the reaction kinetics, the fundamental susceptibility to basic hydrolysis remains.

Troubleshooting Guide: Preventing Base-Induced Degradation

  • Issue: My reaction in a basic medium is showing multiple spots on TLC, suggesting degradation of the starting material.

  • Solution:

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation.

    • Use a Milder Base: If the reaction chemistry permits, substitute strong bases like NaOH or KOH with weaker inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., triethylamine, DIPEA).

    • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure to basic conditions.

    • Aqueous Workup: During workup, neutralize the reaction mixture promptly with a mild acid (e.g., dilute HCl, NH₄Cl solution) before extraction.

Thermal and Photolytic Stability

Question: What is the thermal and photolytic stability of this compound?

Answer:

  • Photolytic Stability: Chromone derivatives, in general, possess photochemical properties and can be sensitive to UV light.[1] Bromo-aromatic compounds, in particular, can undergo photodegradation.[7][8] Irradiation of 2-methylchromones in methanol with UV light has been shown to induce reactions like the homolytic addition of the solvent to the pyrone ring.[9][10] Therefore, it is highly probable that this compound will degrade upon prolonged exposure to UV or even strong, direct sunlight. This degradation may involve reactions at the chromone core or cleavage of the carbon-bromine bond.

Troubleshooting Guide: Preventing Photodegradation

  • Issue: I am observing the appearance of impurities in my sample of this compound that has been stored on the lab bench.

  • Solution:

    • Storage: Always store this compound in an amber vial or a container protected from light. For long-term storage, keep it in a cool, dark place.

    • Reaction Setup: When running reactions, especially those that are light-sensitive or require extended reaction times, wrap the reaction flask in aluminum foil to exclude light.

    • Analytical Samples: Prepare solutions for analysis (e.g., HPLC, NMR) fresh and analyze them promptly. If storage is necessary, keep them in amber autosampler vials.

Reactivity with Nucleophiles and Electrophiles

Question: How does this compound react with common nucleophiles and electrophiles?

Answer: The reactivity of this compound is dictated by several features of its structure: the electrophilic carbon atoms of the pyrone ring, the weakly acidic methyl group at the 2-position, and the aromatic bromine substituent.

  • Nucleophilic Attack: The chromone ring is an electron-deficient system, making it susceptible to attack by nucleophiles.[11] Strong nucleophiles can add to the C2-C3 double bond or directly attack the carbonyl carbon, often leading to ring-opening.[3] The reactivity is similar to that of α,β-unsaturated ketones.

  • Reactions at the 2-Methyl Group: The methyl group at the C2 position is weakly acidic and can be deprotonated by strong bases. The resulting anion can then react with various electrophiles. This allows for the synthesis of a variety of 2-substituted chromone derivatives.[12]

  • Electrophilic Aromatic Substitution: The bromine atom at the 6-position is a deactivating, ortho-, para-directing group. However, the benzopyrone system itself is generally deactivated towards electrophilic substitution. Therefore, forcing conditions would likely be required for further substitution on the benzene ring, and the reaction may not be very selective.

  • Cross-Coupling Reactions: The C-Br bond at the 6-position is a suitable handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position.

Troubleshooting Guide: Controlling Reactivity

  • Issue: My attempt at a nucleophilic addition to the chromone ring resulted in a complex mixture of products, including what appears to be a ring-opened product.

  • Solution:

    • Choice of Nucleophile: Use softer nucleophiles where possible, as they are more likely to undergo conjugate addition rather than direct attack at the carbonyl.

    • Reaction Conditions: Employ aprotic solvents and low temperatures to control the reactivity and minimize side reactions.

    • Protecting Groups: If the desired reaction is elsewhere on the molecule, consider if temporary protection of the chromone system is feasible, although this can be challenging.

Stability with Oxidizing and Reducing Agents

Question: Is this compound stable to common oxidizing and reducing agents?

Answer:

  • Oxidizing Agents: The chromone ring is generally stable to mild oxidizing agents. However, strong oxidizing agents, especially under harsh conditions, can lead to degradation of the heterocyclic ring.[13] The 2-methyl group can be oxidized under specific conditions. For example, selenium dioxide (SeO₂) can oxidize 2-methylchromones to the corresponding chromone-2-carbaldehydes.[14]

  • Reducing Agents: The reactivity towards reducing agents depends on the specific reagent used.

    • Catalytic Hydrogenation: Hydrogenation with catalysts like Pd/C can reduce the C2-C3 double bond to yield the corresponding chromanone.[9][10]

    • Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will likely reduce the carbonyl group and potentially the double bond. Sodium borohydride (NaBH₄) is a milder reagent and may selectively reduce the carbonyl to a hydroxyl group, though reduction of the double bond can also occur.[9][10]

Troubleshooting Guide: Selective Transformations

  • Issue: I want to selectively reduce the C=C bond without touching the carbonyl group.

  • Solution: Catalytic hydrogenation using a suitable catalyst (e.g., Pd/C) under controlled conditions (temperature, pressure) is the most common method for this transformation.[9][10] Careful screening of catalysts and reaction conditions may be necessary to optimize selectivity.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability by HPLC

This protocol provides a framework for assessing the stability of this compound under specific conditions (e.g., acidic, basic, thermal).

  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with an acidic solution (e.g., 0.1 M HCl in water/acetonitrile) to a final concentration suitable for HPLC analysis.

    • Basic: Dilute the stock solution with a basic solution (e.g., 0.1 M NaOH in water/acetonitrile).

    • Thermal: Place a sealed vial of the stock solution in an oven or heating block at a desired temperature (e.g., 60 °C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

  • Quenching (for acidic/basic samples): Immediately neutralize the aliquot by adding an equivalent amount of base or acid, respectively.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. A C18 column is typically suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.

    • Detection: Monitor at a wavelength where the chromone absorbs strongly (e.g., ~254 nm or ~300 nm).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. The appearance of new peaks indicates degradation products.

ParameterHPLC Method Example
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Visualizing Potential Degradation Pathways

Below are simplified diagrams illustrating potential degradation pathways for the chromone ring under basic conditions and a possible reaction under photolytic conditions.

G cluster_0 Base-Catalyzed Ring Opening A This compound B Intermediate Enolate A->B OH⁻ attack C Ring-Opened Product (o-hydroxyacetophenone derivative) B->C Ring Opening

Caption: Potential degradation of this compound under basic conditions.

G cluster_1 Photolytic Reaction in Methanol D This compound E Excited State D->E hv F Solvent Adduct (2-hydroxymethyl-chromanone derivative) E->F + CH₃OH

Caption: A possible photolytic reaction pathway in a protic solvent.[9][10]

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 6-Bromo-2-methylchromone by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rigorous landscape of drug discovery and pharmaceutical development, the precise determination of a synthesized compound's purity is a non-negotiable prerequisite for scientific validity and regulatory acceptance. The presence of impurities, however minor, can profoundly alter the pharmacological and toxicological characteristics of a compound, leading to skewed biological data and potential safety hazards. 6-Bromo-2-methylchromone, a heterocyclic molecule with significant interest in medicinal chemistry, provides an ideal platform to compare two of the most robust analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide presents a comprehensive, comparative analysis of these two orthogonal methods for the purity determination of a synthesized batch of this compound. We will explore the synthetic pathway to anticipate potential impurities, offer detailed experimental protocols for both HPLC and NMR, and conduct a critical evaluation of their respective advantages and disadvantages in this specific application.

Synthesis of this compound: Understanding Potential Impurities

A prevalent and efficient method for synthesizing 2-methylchromones is the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization.[1][2][3] This two-step methodology, commencing with the readily available 2'-hydroxy-5'-bromoacetophenone, is outlined below. A detailed comprehension of this synthetic route is crucial for predicting the likely impurity profile of the final product.

Step 1: Acylation of 2'-hydroxy-5'-bromoacetophenone

The initial step involves the acylation of the phenolic hydroxyl group of 2'-hydroxy-5'-bromoacetophenone using acetic anhydride in the presence of a base such as pyridine, resulting in the formation of the ester, 2-acetyl-4-bromophenyl acetate.

Step 2: Baker-Venkataraman Rearrangement

The resulting ester undergoes an intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, facilitated by a strong base like potassium hydroxide, to produce the 1,3-diketone intermediate, 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione.[1][4][5]

Step 3: Acid-Catalyzed Cyclization

In the final step, the 1,3-diketone is treated with a strong acid, such as sulfuric acid, in a suitable solvent like ethanol, to induce cyclization and yield the target molecule, this compound.

Potential Impurities:

From this synthetic sequence, the crude product may contain several impurities:

  • Unreacted Starting Material: 2'-hydroxy-5'-bromoacetophenone.

  • Intermediate I: 2-acetyl-4-bromophenyl acetate.

  • Intermediate II: 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione.

  • Side-products: Arising from incomplete cyclization or other competing reactions.

  • Residual Solvents: Such as pyridine and ethanol.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC stands as a primary technique for purity determination within the pharmaceutical sector, lauded for its high resolving power, sensitivity, and quantitative precision. For a compound such as this compound, a reversed-phase HPLC method is the standard approach.

Experimental Protocol: HPLC

Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Rationale for Method Parameters:

  • C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for the retention and separation of the moderately polar this compound and its potential impurities.

  • Gradient Elution: Employing a gradient of acetonitrile and water ensures the effective separation of compounds with varying polarities, from the more polar starting materials to the final, less polar product.

  • Formic Acid: The addition of a small quantity of acid to the mobile phase serves to protonate any free silanol groups on the stationary phase and ensures that acidic or basic analytes are in a single protonation state, which results in sharper peaks and enhanced reproducibility.

  • UV Detection at 254 nm: The inherent chromophore within the chromone ring system exhibits strong UV absorbance, making 254 nm an appropriate wavelength for sensitive detection.

Hypothetical HPLC Data

The following table summarizes hypothetical data from an HPLC analysis of the synthesized this compound.

PeakRetention Time (min)Area (%)Identification
14.21.52'-hydroxy-5'-bromoacetophenone
212.80.81-(5-bromo-2-hydroxyphenyl)butane-1,3-dione
315.597.2This compound
418.10.5Unknown Impurity

Purity Calculation:

The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. In this hypothetical scenario, the purity of this compound is calculated to be 97.2% .

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC purity assessment of this compound.

Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly quantitative NMR (qNMR), is an inherently primary method of analysis that allows for the direct determination of a compound's purity without the necessity of a reference standard of the analyte itself.[6] The intensity of a signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: ¹H NMR

Instrumentation:

  • An NMR spectrometer operating at a frequency of 400 MHz or higher is recommended to achieve optimal signal dispersion.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound.

  • Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid). The internal standard must have a certified purity and possess signals that do not overlap with those of the analyte.

  • Dissolve both the sample and the internal standard in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the resulting solution to a 5 mm NMR tube.

Acquisition Parameters:

ParameterSetting
Pulse Program Standard 1D proton with a 90° pulse
Solvent DMSO-d₆
Temperature 298 K
Relaxation Delay (d1) 30 s (to ensure complete relaxation of all protons)
Number of Scans 16

Rationale for Method Parameters:

  • Internal Standard: The use of an internal standard with a known purity is fundamental for the accurate calculation of the absolute purity of the analyte.

  • Long Relaxation Delay: A prolonged relaxation delay is critical in quantitative NMR to ensure that all protons have fully returned to their equilibrium state between pulses, which is essential for accurate signal integration.

  • DMSO-d₆: This solvent is suitable for a wide range of organic compounds, and its residual peak typically does not interfere with the signals of interest.

Hypothetical ¹H NMR Data (in DMSO-d₆)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.41s3H-CH₃ (2-position)
26.25s1HH-3
37.78d1HH-8
47.95dd1HH-7
58.12d1HH-5
66.20s2HMaleic Acid (Internal Standard)
Purity Calculation (qNMR)

The absolute purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons corresponding to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Assuming the following hypothetical values:

  • m_analyte = 15.2 mg

  • m_std (Maleic Acid) = 8.5 mg

  • P_std = 99.8%

  • MW_analyte = 239.05 g/mol

  • MW_std = 116.07 g/mol

  • I_analyte (H-3 signal) = 1.00

  • N_analyte (H-3 signal) = 1

  • I_std = 2.15

  • N_std = 2

Purity (%) = (1.00 / 1) * (2 / 2.15) * (239.05 / 116.07) * (8.5 / 15.2) * 99.8 = 97.5%

Workflow for qNMR Purity Assessment

Caption: Workflow for qNMR purity assessment of this compound.

Comparison of HPLC and NMR for Purity Assessment

FeatureHPLCNMR
Principle Separation based on differential partitioning between a stationary and a mobile phase.Absorption of radiofrequency energy by atomic nuclei within a magnetic field.
Quantitation Relative (area percent) unless a certified reference standard of the analyte is utilized for calibration.Absolute (qNMR) with a certified internal standard of a different, known compound.
Impurity Detection Highly effective for detecting and quantifying impurities that are chromatographically separable and possess a chromophore.Detects all proton-containing impurities. Sensitivity may be lower for impurities with a low proton count or those with overlapping signals.
Impurity Identification Retention time provides an initial indication, but definitive identification typically requires mass spectrometry (LC-MS).Chemical shifts, coupling patterns, and 2D NMR techniques can often provide detailed structural information about impurities.
Throughput Generally high, with typical run times ranging from 15 to 40 minutes per sample.Lower, particularly when employing the long relaxation delays necessary for accurate qNMR.
Sample Consumption Low (micrograms).Higher (milligrams).
Destructive Yes, the sample is consumed during the analysis.No, the sample can be fully recovered after analysis.
Strengths High sensitivity, exceptional resolution for complex mixtures, well-established and accepted for regulatory submissions.Provides structural information, is inherently quantitative, and can detect impurities that lack a chromophore.
Limitations Requires a chromophore for UV detection, may not detect all co-eluting impurities, and provides relative quantification without a specific reference standard.Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures, and requires careful experimental setup for accurate quantification.

Conclusion: A Synergistic and Essential Approach

Both HPLC and NMR are indispensable and complementary techniques for the purity assessment of synthesized compounds such as this compound. They are not competing methods but rather provide orthogonal and confirmatory data.

  • HPLC is the preeminent technique for high-resolution separation, offering excellent sensitivity and a reliable measure of relative purity. It is the workhorse for routine purity analysis in the vast majority of chemical and pharmaceutical laboratories.

  • qNMR provides the unique capability of determining an absolute purity value without the need for an authentic reference standard of the analyte. Furthermore, it yields valuable structural information that can be instrumental in identifying unknown impurities.

For a comprehensive and robust evaluation of a newly synthesized batch of this compound, a synergistic strategy is highly recommended. HPLC should be employed for initial screening and to ascertain the relative proportions of impurities, while qNMR should be used to establish the absolute purity and to elucidate the structures of any significant impurities detected. This dual-method approach ensures the highest degree of confidence in the quality and integrity of the synthesized material, a critical factor for its subsequent use in research and development.

References

A Comparative Guide to the Structural Validation of 6-Bromo-2-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 6-Bromo-2-methylchromone, a substituted chromone derivative of interest in medicinal chemistry. By examining the principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this document offers a comprehensive framework for researchers to select and interpret the most appropriate validation methods.

The Critical Importance of Structural Integrity

This compound, with the molecular formula C₁₀H₇BrO₂ and a molecular weight of 239.07 g/mol , possesses a chromone scaffold that is a common feature in many biologically active compounds.[1] The precise placement of the bromo and methyl substituents is critical to its chemical reactivity and biological function. Therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement to ensure the reliability and reproducibility of research findings.

Primary Validation Techniques: A Comparative Overview

The structural elucidation of this compound relies on a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the chromone ring, the vinylic proton, and the methyl protons. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects of the bromo and carbonyl groups.

¹³C NMR Spectroscopy: Carbon NMR provides information about the number and types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon, the aromatic carbons (some of which would be significantly influenced by the bromine substituent), the vinylic carbons, and the methyl carbon.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O (carbonyl) stretching of the chromone ring, C=C stretching of the aromatic and pyrone rings, and C-H stretching and bending vibrations.[4] The presence of the C-Br bond may also be indicated by a weak absorption in the fingerprint region.

Data Summary and Interpretation

While specific, publicly available spectra for this compound are limited, data from closely related analogs and general knowledge of chromone chemistry allow for a reliable prediction of the expected spectral data.

Technique Expected Key Observations for this compound Information Provided
¹H NMR Signals in the aromatic region (approx. 7.0-8.5 ppm), a singlet for the vinylic proton (approx. 6.0-6.5 ppm), and a singlet for the methyl group (approx. 2.3-2.5 ppm).Proton environment, connectivity (through coupling patterns), and number of protons.
¹³C NMR Signal for the carbonyl carbon (approx. 175-185 ppm), signals for aromatic and vinylic carbons (approx. 100-160 ppm), and a signal for the methyl carbon (approx. 20-25 ppm).Number and type of carbon atoms.
Mass Spec. Molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (m/z 238 and 240 in ~1:1 ratio).Molecular weight and elemental composition (presence of bromine).
IR Spec. Strong absorption band for C=O stretch (approx. 1630-1660 cm⁻¹), bands for C=C stretches (approx. 1450-1600 cm⁻¹), and C-H stretches (approx. 2850-3100 cm⁻¹).Presence of key functional groups (carbonyl, aromatic ring).

Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data for the validation of this compound.

NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved.

¹H and ¹³C NMR Acquisition:

  • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry Data Acquisition

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (using Electrospray Ionization - ESI):

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Observe the molecular ion peak and its isotopic pattern.

Infrared Spectroscopy Data Acquisition

Sample Preparation (using Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy ¹H NMR ¹³C NMR Purification->NMR MS Mass Spectrometry Molecular Ion & Isotopic Pattern Purification->MS IR Infrared Spectroscopy Functional Group Analysis Purification->IR Interpretation Spectral Data Interpretation & Comparison with Expected Values NMR->Interpretation MS->Interpretation IR->Interpretation Structure_Confirmation Final Structure Confirmation Interpretation->Structure_Confirmation

Caption: Workflow for the structural validation of this compound.

Alternative and Complementary Techniques

While NMR, MS, and IR are the primary tools, other techniques can provide further validation, especially in ambiguous cases.

  • X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unambiguous proof of its structure and stereochemistry.

  • Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict NMR and IR spectra for a proposed structure. Comparing these predicted spectra with the experimental data can provide additional confidence in the structural assignment.

Conclusion

The structural validation of this compound is a multi-faceted process that requires the intelligent application and interpretation of various spectroscopic techniques. A combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and reliable means of confirming the chemical structure. For researchers in drug development and related fields, a thorough understanding of these techniques is paramount for ensuring the integrity and success of their scientific endeavors.

References

comparing the biological activity of 6-Bromo-2-methylchromone with its chloro-analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 6-Bromo-2-methylchromone and its Chloro-Analogue

Introduction: The Chromone Scaffold and the Subtle Influence of Halogenation

The chromone ring system, a benzo-γ-pyrone, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] This structural motif is prevalent in a vast array of natural products, particularly flavonoids, and serves as the foundational core for numerous synthetic compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The versatility and synthetic tractability of the chromone core make it a perpetual subject of investigation for developing novel therapeutic agents.[5]

Within this important class of compounds, 6-halo-2-methylchromones represent a synthetically accessible and promising subclass. The introduction of a halogen atom at the C-6 position of the benzopyrone ring is a common medicinal chemistry strategy to modulate a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and electronic distribution—thereby influencing its biological activity. This guide provides a detailed, objective comparison of the biological activities of This compound and its direct analogue, 6-Chloro-2-methylchromone .

While direct, side-by-side comparative studies on these specific 2-methyl analogues are limited in publicly available literature, extensive and robust data from their closely related 3-formyl analogues (6-bromo-3-formylchromone and 6-chloro-3-formylchromone) provide a strong and scientifically valid proxy for understanding how the substitution of bromine versus chlorine at the C-6 position impacts biological outcomes.[6][7] This guide will synthesize this critical data, explain the causality behind the experimental methodologies used for their evaluation, and provide field-proven insights into their structure-activity relationships.

Comparative Analysis of Biological Activity

The substitution of bromine for chlorine, while seemingly minor, can induce significant changes in a molecule's interaction with biological targets. Bromine is larger, more polarizable, and has a different propensity for forming halogen bonds compared to chlorine. These differences manifest in varying potencies and toxicity profiles across different biological assays.

Antimicrobial and Antibiofilm Activity

A key area where halogenated chromones have shown significant promise is in combating bacterial pathogens, particularly in addressing the challenge of biofilm formation, which confers resistance to conventional antibiotics.[7] Comparative studies on the 3-formyl analogues against pathogenic Vibrio species offer the clearest insight into the differential effects of the bromo- versus chloro-substituents.

In a comprehensive study, both 6-bromo-3-formylchromone (6B3FC) and 6-chloro-3-formylchromone (6C3FC) demonstrated potent antibacterial and antibiofilm activity against Vibrio parahaemolyticus and Vibrio harveyi.[6][7] Both compounds exhibited an identical Minimum Inhibitory Concentration (MIC) for planktonic cell growth, indicating that for direct bactericidal or bacteriostatic effects on these strains, the two halogens confer equivalent potency.[6][7]

Table 1: Comparative Antimicrobial Activity Against Vibrio Species

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Key ObservationsReference
6-Bromo-3-formylchromoneV. parahaemolyticus, V. harveyi20 µg/mLDose-dependently inhibited biofilm formation and key virulence factors (e.g., swimming motility, protease activity).[6][7]
6-Chloro-3-formylchromoneV. parahaemolyticus, V. harveyi20 µg/mLAlso dose-dependently inhibited biofilm formation and virulence factors with comparable efficacy to the bromo-analogue.[6][7]

Despite their equivalent antimicrobial potency, a crucial divergence was observed in their toxicity profiles. In a Caenorhabditis elegans toxicity model, 6-bromo-3-formylchromone was found to be toxic at concentrations ranging from 20-100 µg/mL.[6][7] In contrast, the chloro-analogue, 6C3FC, showed only moderate effects at 50 µg/mL, suggesting a superior safety profile.[6][7] This critical finding implies that while both halogens can achieve the desired antimicrobial effect, the chloro-substitution may offer a wider therapeutic window, a paramount consideration in drug development.

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens like Candida species, pose a significant global health threat, exacerbated by rising antifungal resistance.[8] Halogenated chromones have been investigated as potential antifungal agents, and here, the difference between bromine and chlorine substitution becomes more pronounced in terms of potency.

Data from a broad screening of chromone derivatives against nine Candida species revealed that the chloro-analogue often exhibits superior or comparable activity to the bromo-analogue.[8] For instance, against two strains of C. albicans, 6-chloro-3-formylchromone displayed MIC values of 10 and 20 µg/mL, whereas the bromo-analogue was less potent, with MICs of 20 and 50 µg/mL, respectively.[8]

Table 2: Comparative Antifungal Activity Against Candida Species

CompoundC. albicans (DAY185) MICC. albicans (KCTC 7965) MICC. glabrata MICC. parapsilosis MICReference
6-Bromo-3-formylchromone50 µg/mL20 µg/mL50 µg/mL50 µg/mL[8]
6-Chloro-3-formylchromone20 µg/mL10 µg/mL50 µg/mL50 µg/mL[8]

This data suggests that for antifungal applications against certain Candida strains, the chloro-substituent may be advantageous for achieving higher potency. This could be attributed to a more favorable interaction with fungal-specific enzymes or membrane components.

Anticancer and Enzyme Inhibition Potential

The chromone scaffold is a well-established pharmacophore in anticancer research, with derivatives known to induce apoptosis and inhibit key signaling enzymes like protein kinases.[5][9][10] While direct comparative cytotoxicity data for 6-bromo- and 6-chloro-2-methylchromone is not available, the principles of medicinal chemistry allow for informed extrapolation.

Halogenation is a proven strategy for enhancing the potency of enzyme inhibitors.[11] The halogen atom can act as a hydrogen bond acceptor or engage in halogen bonding, a specific non-covalent interaction that can anchor a ligand within the active site of an enzyme.[12] The difference in size and electronegativity between bromine and chlorine would likely lead to differential binding affinities for specific enzyme targets.

For example, in the inhibition of a hypothetical protein kinase, the choice between bromine and chlorine could determine the optimal fit and electronic complementarity within the ATP-binding pocket.

G cluster_1 Inhibitor Molecule AA1 Hydrophobic Pocket AA2 H-Bond Donor AA3 Halogen Bond Acceptor (e.g., Carbonyl O) Inhibitor 6-Halo-2-methylchromone Inhibitor->AA1 Hydrophobic Interaction Inhibitor->AA2 H-Bond Inhibitor->AA3 Halogen Bond (Br or Cl)

Caption: Hypothetical binding of a 6-halo-chromone inhibitor in an enzyme active site.

Given the differential toxicity observed in the antimicrobial studies, it is plausible that this compound could exhibit higher general cytotoxicity compared to its chloro-analogue, which may or may not translate to a better therapeutic index against cancer cells. Further direct comparative studies using cytotoxicity assays are essential to confirm this hypothesis.

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, detailed methodologies are paramount. The following are standard, self-validating protocols for assessing the biological activities discussed.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth. Its causality lies in exposing a standardized bacterial inoculum to a serial dilution of the test compound.

Workflow Diagram: Broth Microdilution MIC Assay dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#4285F4"];

prep [label="Prepare Serial Dilutions\nof Compounds in 96-Well Plate"]; inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)"]; incubate [label="Add Inoculum to Wells\nIncubate at 37°C for 18-24h"]; read [label="Read Results Visually\nor with Plate Reader"]; mic [label="Determine MIC:\nLowest Concentration\nwith No Visible Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep -> incubate; inoculum -> incubate; incubate -> read; read -> mic; }

References

evaluating the efficacy of different catalysts for 6-Bromo-2-methylchromone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-methylchromone is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] The chromone scaffold is recognized as a "privileged structure" in drug discovery, appearing in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Consequently, the efficient and high-yield synthesis of substituted chromones like this compound is of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides an in-depth, comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings of these catalytic approaches, present supporting experimental data, and offer detailed protocols to enable researchers to select and implement the most suitable method for their specific needs. Our focus is on providing a scientifically rigorous and practical resource that balances theoretical understanding with real-world applicability.

Foundational Synthetic Strategies for the Chromone Core

The synthesis of the chromone ring system can be broadly categorized into acid-catalyzed and base-catalyzed methods, with a growing interest in modern techniques like microwave-assisted synthesis and the use of heterogeneous catalysts.[4][5] The classical and most common approach involves the intramolecular cyclization of a 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione intermediate. This precursor is typically formed via a Claisen condensation or a Baker-Venkataraman rearrangement.[5][6]

The Precursor: 1-(5-bromo-2-hydroxyphenyl)ethan-1-one

The journey to this compound begins with the synthesis of the key intermediate, 1-(5-bromo-2-hydroxyphenyl)ethan-1-one. This is generally achieved through the bromination of 1-(2-hydroxyphenyl)ethan-1-one (2'-hydroxyacetophenone).

G 2'-hydroxyacetophenone 2'-hydroxyacetophenone 1-(5-bromo-2-hydroxyphenyl)ethan-1-one 1-(5-bromo-2-hydroxyphenyl)ethan-1-one 2'-hydroxyacetophenone->1-(5-bromo-2-hydroxyphenyl)ethan-1-one Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->1-(5-bromo-2-hydroxyphenyl)ethan-1-one

Comparative Analysis of Catalytic Systems

The critical step in the synthesis of this compound is the intramolecular cyclization of the diketone intermediate. The choice of catalyst significantly impacts the reaction's efficiency, yield, and environmental footprint.

Acid Catalysis: The Conventional Workhorse

Acid-catalyzed cyclization is the most traditional and widely employed method for chromone synthesis.[4][5] A variety of acids can be utilized, each with its own set of advantages and disadvantages.

Common Acid Catalysts:

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and readily available acid that effectively promotes cyclization. However, its corrosive nature and the potential for charring and side reactions necessitate careful control of reaction conditions.

  • Polyphosphoric Acid (PPA): Often provides higher yields and cleaner reactions compared to sulfuric acid.[4] Its high viscosity can sometimes complicate product isolation.

  • p-Toluenesulfonic Acid (PTSA): A solid, organic acid that is easier to handle than sulfuric acid and often leads to good yields.[4]

  • Hydrochloric Acid (HCl): Can be used, but its volatility may require a closed system.[6]

  • Acetic Acid: A milder acid that can also serve as a solvent.[4]

Mechanism of Acid-Catalyzed Cyclization:

The acid catalyst protonates the carbonyl oxygen of the acetyl group, increasing its electrophilicity. This is followed by an intramolecular nucleophilic attack from the phenolic hydroxyl group, leading to a hemiacetal intermediate. Subsequent dehydration yields the final chromone product.

G Diketone 1-(5-bromo-2-hydroxyphenyl) -1,3-butanedione Protonation Protonation Diketone->Protonation Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration Chromone This compound Dehydration->Chromone

CatalystTypical ConditionsAdvantagesDisadvantagesReported Yields
Sulfuric Acid Concentrated H₂SO₄, heatLow cost, readily availableCorrosive, potential for side reactionsModerate to Good
Polyphosphoric Acid PPA, heatGood yields, cleaner reactionsViscous, difficult work-upGood to Excellent[4]
p-Toluenesulfonic Acid PTSA in a suitable solvent (e.g., toluene), refluxEasy to handle, good yieldsMay require longer reaction timesGood[4]
Base Catalysis: A Milder Alternative

While less common than acid catalysis, base-catalyzed methods offer a milder alternative for the synthesis of chromones.[5] These methods are particularly useful for substrates that are sensitive to harsh acidic conditions.

Common Base Catalysts:

  • Sodium Methoxide (NaOMe): A strong base that can effectively promote cyclization.[4]

  • Pyridine: A milder base that can also act as a solvent.[5]

  • Potassium Carbonate (K₂CO₃): An inexpensive and easy-to-handle base.

Mechanism of Base-Catalyzed Cyclization:

In a base-catalyzed reaction, the base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This is followed by an intramolecular Michael addition to the α,β-unsaturated ketone moiety, leading to a cyclic intermediate that subsequently eliminates a leaving group to form the chromone ring.

CatalystTypical ConditionsAdvantagesDisadvantagesReported Yields
Sodium Methoxide NaOMe in methanol, refluxMilder conditionsMay not be suitable for all substratesModerate to Good[4]
Pyridine Refluxing pyridineMilder than strong basesUnpleasant odor, higher boiling pointModerate[5]
Potassium Carbonate K₂CO₃ in a polar aprotic solvent (e.g., DMF), heatInexpensive, easy to handleMay require higher temperaturesModerate
Microwave-Assisted Synthesis: A Green and Efficient Approach

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[7][8][9][10] For the synthesis of this compound, microwave assistance can dramatically reduce reaction times, improve yields, and lead to cleaner reactions.[7][8]

Advantages of Microwave Synthesis:

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to faster reaction rates.[10]

  • Improved Yields: The rapid and uniform heating often results in higher product yields and fewer side products.[8]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.

Microwave-assisted synthesis can be coupled with both acid and base catalysts, as well as solvent-free conditions, further enhancing its "green" credentials. Several studies have reported the successful synthesis of various chromone derivatives using microwave irradiation, highlighting its potential for the efficient production of this compound.[6][7]

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis Reactants_C Reactants + Catalyst Heating_C External Heating (Oil Bath, Heating Mantle) Reactants_C->Heating_C Product_C Product (Longer Reaction Time) Heating_C->Product_C Reactants_M Reactants + Catalyst Heating_M Microwave Irradiation (Direct Molecular Heating) Reactants_M->Heating_M Product_M Product (Shorter Reaction Time, Higher Yield) Heating_M->Product_M

Heterogeneous Catalysis: A Sustainable Alternative

The use of solid, reusable catalysts is a key aspect of green chemistry. Heteropolyacids (HPAs) and supported catalysts offer a promising alternative to traditional homogeneous acid catalysts.[11][12]

Advantages of Heterogeneous Catalysts:

  • Reusability: The catalyst can be easily recovered and reused, reducing waste and cost.[11]

  • Ease of Separation: The solid catalyst can be simply filtered off from the reaction mixture, simplifying product purification.

  • Environmental Friendliness: Reduces the use of corrosive and hazardous acids.[11]

Wells-Dawson and Preyssler type heteropolyacids, both in bulk and supported on silica, have been successfully employed for the synthesis of flavones and chromones with excellent yields and high selectivity.[11][12] These catalysts have demonstrated good reusability without a significant loss of catalytic activity.[11]

Catalyst TypeExampleAdvantagesDisadvantagesReported Yields
Heteropolyacids Wells-Dawson acid, Preyssler's anionHigh activity, reusability, environmentally friendlyHigher initial cost compared to simple acidsVery Good to Excellent[11][12]

Experimental Protocols

General Procedure for Acid-Catalyzed Synthesis of this compound using p-Toluenesulfonic Acid
  • Preparation of the Diketone Intermediate:

    • To a solution of 1-(5-bromo-2-hydroxyphenyl)ethan-1-one in a suitable solvent (e.g., toluene), add sodium hydride (NaH) portion-wise at 0°C.

    • After stirring for 30 minutes, add ethyl acetate and allow the reaction mixture to warm to room temperature.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and quench with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione.

  • Cyclization to this compound:

    • Dissolve the crude diketone in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford this compound.

General Procedure for Microwave-Assisted Synthesis of this compound
  • Preparation of the Reaction Mixture:

    • In a microwave-safe reaction vessel, combine 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione and a catalytic amount of a suitable acid (e.g., PTSA) or base.

    • For solvent-free conditions, the reactants can be mixed with a solid support like silica gel or alumina.

  • Microwave Irradiation:

    • Place the sealed reaction vessel in a microwave reactor.

    • Irradiate the mixture at a specific temperature and power for a short duration (typically 5-15 minutes).

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction vessel to room temperature.

    • If a solvent was used, concentrate the mixture under reduced pressure.

    • If a solid support was used, extract the product with a suitable organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through various catalytic methods. While traditional acid catalysis remains a robust and widely used approach, modern techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts offer significant advantages in terms of efficiency, yield, and environmental impact.

For researchers seeking a balance of high yield, short reaction times, and green chemistry principles, microwave-assisted synthesis, particularly when combined with a reusable heterogeneous catalyst, presents a compelling option. The choice of the optimal catalytic system will ultimately depend on the specific requirements of the research, including scale, available equipment, and desired purity of the final product. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully synthesize this compound for their drug discovery and development endeavors.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Bromo-2-methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous and validated analysis of novel chemical entities is the bedrock of reproducible science and successful therapeutic development. 6-Bromo-2-methylchromone, a halogenated derivative of the chromone scaffold, presents unique analytical challenges due to its specific physicochemical properties. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound. The methodologies presented herein are grounded in established analytical principles and validated against the stringent criteria set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Analytical Imperative: Why Method Choice Matters

Comparative Analysis of Analytical Techniques

The choice between HPLC, GC-MS, and UV-Vis spectrophotometry hinges on a nuanced understanding of their respective strengths and limitations in the context of this compound's chemical nature. The compound is a solid at room temperature with a melting point of 128-132 °C and a molecular weight of 239.07 g/mol . Its aromatic structure and bromine substituent are key features that influence its analytical behavior.

Validation ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (Separation from impurities)Very High (Separation & Mass Spec ID)Low (Interference from other UV-absorbing species)
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%95.0% - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL~1.5 µg/mL
Robustness HighModerateHigh

This data is representative of expected performance based on validated methods for analogous aromatic and halogenated compounds.

In-Depth Methodologies and Experimental Protocols

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, offering excellent resolution and quantitative accuracy for non-volatile compounds. For this compound, a reversed-phase method is ideal.

Causality of Method Design:

  • Reversed-Phase C18 Column: The nonpolar C18 stationary phase provides strong hydrophobic interactions with the aromatic chromone ring, ensuring good retention and separation from more polar impurities.

  • Acetonitrile/Water Mobile Phase: This common mobile phase allows for fine-tuning of the elution strength. A gradient elution is proposed to ensure the timely elution of the target analyte while also effectively removing any late-eluting impurities.

  • UV Detection at 223 nm: Based on the UV absorption spectrum of the parent compound, 2-methylchromone, a wavelength of 223 nm is selected to achieve high sensitivity.[4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 223 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase (initial conditions) or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Validation:

Caption: Workflow for HPLC analysis and validation of this compound.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering unparalleled specificity through mass spectrometric detection. Given the melting point of this compound, it is amenable to GC analysis.

Causality of Method Design:

  • Split/Splitless Inlet: A split injection is used to prevent column overloading with a concentrated sample, ensuring sharp peaks.

  • DB-5ms Column: This low-bleed, mid-polarity column is robust and provides excellent separation for a wide range of aromatic compounds.

  • Electron Ionization (EI): EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Workflow for GC-MS Method Validation:

Caption: Workflow for GC-MS analysis and validation of this compound.

Method C: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds with a UV-absorbing chromophore. While it lacks the specificity of chromatographic methods, it can be suitable for the analysis of pure substances or in simple matrices where interfering substances are absent.

Causality of Method Design:

  • Methanol as Solvent: Methanol is a common UV-transparent solvent that is suitable for dissolving this compound.

  • Wavelength of Maximum Absorbance (λmax): The λmax is determined by scanning a dilute solution of the compound across the UV-Vis spectrum to ensure maximum sensitivity and adherence to the Beer-Lambert law. Based on 2-methylchromone, a λmax around 223 nm is expected.[4]

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: HPLC-grade methanol.

  • Procedure:

    • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL).

    • Scan the 5 µg/mL solution from 200-400 nm to determine the λmax.

    • Measure the absorbance of the calibration standards at the determined λmax.

    • Construct a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve and measure its absorbance at λmax.

Workflow for UV-Vis Method Validation:

Caption: Workflow for UV-Vis analysis and validation of this compound.

Conclusion and Recommendations

The choice of the optimal analytical method for this compound is contingent upon the specific analytical objective.

  • For purity determination and stability studies , where the separation and identification of potential impurities and degradants are critical, HPLC-UV is the recommended method due to its high resolving power and specificity.

  • For unequivocal identification and structural confirmation , particularly in complex matrices, GC-MS is the gold standard. Its high sensitivity and the structural information provided by the mass spectrum make it ideal for trace-level analysis and metabolite identification.

  • For the rapid quantification of the pure bulk substance or in simple, well-characterized formulations , UV-Vis spectrophotometry offers a cost-effective and high-throughput alternative, provided its limitations in specificity are recognized and addressed through appropriate validation.

Ultimately, a robust analytical strategy may involve the use of multiple techniques: HPLC for routine quality control, GC-MS for initial characterization and impurity identification, and UV-Vis for rapid, in-process checks. This cross-validation approach ensures a comprehensive understanding of the analyte and generates a scientifically sound and defensible data package for research and regulatory purposes.

References

A Comparative Guide to the Reaction Kinetics of Substituted Chromones: Unraveling the Influence of Molecular Architecture on Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the structure-reactivity relationships of heterocyclic scaffolds is paramount. The chromone core, a privileged structure in medicinal chemistry, presents a fascinating case study in how subtle modifications to its molecular framework can dramatically influence its chemical behavior. This guide provides a comparative analysis of the reaction kinetics of differently substituted chromones, with a focus on the Knoevenagel condensation of 3-formylchromones, a versatile reaction in organic synthesis. By examining the electronic and steric effects of substituents, we can elucidate the underlying principles governing their reactivity and provide a predictive framework for designing novel chromone-based molecules with desired chemical properties.

The Chromone Scaffold: A Nexus of Reactivity

The reactivity of the chromone ring system is primarily dictated by the electrophilic character of the α,β-unsaturated ketone moiety within the γ-pyrone ring. Nucleophilic attack can occur at the C2 position, leading to ring-opening, or at the C4 carbonyl carbon. The introduction of substituents on the benzo-fused ring or directly on the pyrone ring can significantly modulate this electrophilicity, thereby altering the rates of chemical transformations.

Electron-withdrawing groups (EWGs) appended to the chromone nucleus enhance its electrophilicity by pulling electron density away from the pyrone ring. This effect makes the C2 and C4 positions more susceptible to nucleophilic attack, leading to an acceleration of reaction rates. Conversely, electron-donating groups (EDGs) enrich the pyrone ring with electron density, diminishing its electrophilicity and consequently slowing down reactions with nucleophiles.

A Case Study: The Knoevenagel Condensation of Substituted 3-Formylchromones

The Knoevenagel condensation, the reaction of an active methylene compound with a carbonyl group, is a cornerstone of carbon-carbon bond formation.[1] In the context of chromone chemistry, the reaction of substituted 3-formylchromones with active methylene compounds provides an excellent platform to study the influence of substituents on reaction kinetics.[2][3]

The reaction proceeds via a nucleophilic addition of the carbanion, generated from the active methylene compound, to the formyl group at the C3 position, followed by a dehydration step to yield the condensed product.[1] The rate-determining step is typically the initial nucleophilic attack.

dot

Caption: Generalized mechanism of the Knoevenagel condensation of 3-formylchromone.

Quantifying Substituent Effects: The Hammett Equation

To quantitatively assess the impact of substituents on the reaction rate, we can employ the Hammett equation. This linear free-energy relationship correlates the logarithm of the rate constant (k) of a reaction for a substituted reactant to the logarithm of the rate constant for the unsubstituted reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ).[4]

log(k/k₀) = ρσ

  • σ (Sigma): The substituent constant, which is a measure of the electronic effect (inductive and resonance) of a particular substituent. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

  • ρ (Rho): The reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state of the rate-determining step.[5]

Comparative Kinetic Data
Substituent (at C6)Substituent Constant (σₚ)Expected Relative Rate Constant (k_rel)
-NO₂0.78> 1 (Fastest)
-Cl0.23> 1
-H0.001 (Reference)
-CH₃-0.17< 1
-OCH₃-0.27< 1 (Slowest)

Note: The relative rate constants are qualitative predictions based on the electronic properties of the substituents.

The trend is clear: electron-withdrawing substituents like nitro (-NO₂) and chloro (-Cl) are expected to significantly increase the rate of reaction compared to the unsubstituted chromone. Conversely, electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) will decrease the reaction rate.

Visualizing the Linear Free-Energy Relationship: The Hammett Plot

A Hammett plot provides a powerful visual representation of the linear free-energy relationship. By plotting log(k/k₀) against the substituent constant σ, we can determine the reaction constant ρ from the slope of the line. For the Knoevenagel condensation of substituted 3-formylchromones, we anticipate a positive ρ value, confirming that the reaction is favored by electron-withdrawing groups that stabilize the developing negative charge in the transition state of the nucleophilic attack on the formyl carbon.

dot

Hammett_Plot Hammett Plot for Knoevenagel Condensation of Substituted 3-Formylchromones σ Substituent Constant (σ) -0.4 -0.2 0 0.2 0.4 0.6 0.8 log(k/k₀) log(k/k₀) -0.5 0.5 1.0 1.5 OCH3 NO2 OCH3->NO2   ρ > 0 CH3 H Cl

Caption: A representative Hammett plot illustrating the expected linear free-energy relationship.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics requires robust experimental design and precise analytical techniques. UV-Vis and NMR spectroscopy are two powerful methods for monitoring the progress of these reactions in real-time.[6][7][8]

General Experimental Workflow

dot

Experimental_Workflow Preparation Prepare solutions of substituted 3-formylchromone, active methylene compound, and catalyst Initiation Initiate reaction by mixing reactants at a constant temperature Preparation->Initiation Monitoring Monitor reaction progress over time using UV-Vis or NMR spectroscopy Initiation->Monitoring Data_Acquisition Acquire absorbance or concentration data at set time intervals Monitoring->Data_Acquisition Data_Analysis Plot concentration vs. time to determine the initial rate Data_Acquisition->Data_Analysis Rate_Constant Calculate the pseudo-first-order rate constant (k_obs) for each substituent Data_Analysis->Rate_Constant Hammett_Analysis Construct Hammett plot and determine the reaction constant (ρ) Rate_Constant->Hammett_Analysis

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 6-Bromo-2-methylchromone Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide presents a comprehensive framework for evaluating the purity of a newly synthesized batch of 6-Bromo-2-methylchromone, a key intermediate in medicinal chemistry. We will detail the orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—employed to benchmark our in-house product against a certified commercial standard. This document provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to purity assessment.

Introduction: The Significance of Purity for this compound

This compound is a heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise in various therapeutic areas. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering biological activity, increasing toxicity, or causing unforeseen side effects in downstream applications.

Therefore, rigorous purity assessment is a non-negotiable step in the synthetic workflow. The primary objective of this guide is to establish a high degree of confidence in the purity of our synthesized this compound by comparing it directly to a commercially available analytical standard.[1] An analytical standard is a substance of high purity and known concentration used as a reference point in analytical measurements.[1] This comparative approach allows for a direct and objective evaluation of our synthetic and purification protocols.

Synthesis and Commercial Standard Acquisition

Synthesis of this compound

The in-house batch of this compound was synthesized via a well-established route starting from the appropriate substituted phenol.[2] The crude product was purified by recrystallization to yield a white crystalline solid. The synthesis and purification processes were meticulously documented to ensure traceability and reproducibility.

Commercial Standard

A certified analytical standard of this compound (>97% purity) was procured from a reputable supplier (e.g., Sigma-Aldrich).[3] This standard serves as our benchmark for all subsequent analytical comparisons. The Certificate of Analysis (CoA) accompanying the standard provides critical information regarding its purity, identity, and storage conditions.[1]

Experimental Design: An Orthogonal Approach to Purity Verification

To avoid reliance on a single analytical technique, which may have inherent limitations, we employ an orthogonal approach, utilizing three distinct methods that measure different physicochemical properties of the molecule. This multi-faceted strategy provides a more complete and reliable purity profile.

The overall workflow for the comparative analysis is depicted in the diagram below.

G cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Benchmarking cluster_evaluation Data Evaluation Synthesized In-house Synthesis of This compound SamplePrep Sample Preparation (Dissolution in appropriate solvents) Synthesized->SamplePrep Commercial Procurement of Commercial Standard Commercial->SamplePrep HPLC HPLC-UV Analysis (Purity, Impurity Profile) SamplePrep->HPLC MS Mass Spectrometry (Identity Confirmation, M+2 Isotope Pattern) SamplePrep->MS NMR NMR Spectroscopy (Structural Integrity, Residual Solvents) SamplePrep->NMR DataComp Comparative Data Analysis (Tables and Spectra Overlay) HPLC->DataComp MS->DataComp NMR->DataComp Conclusion Purity Confirmation & Report Generation DataComp->Conclusion

Caption: Experimental workflow for purity benchmarking.

Analytical Methodologies and Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[4] For purity analysis, the peak area of the main compound relative to the total area of all peaks provides a quantitative measure of purity.

Experimental Protocol:

  • Instrumentation: Agilent 1100 Series HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution was chosen to ensure the separation of potential impurities with varying polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Both the synthesized compound and the commercial standard were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL. The solutions were filtered through a 0.45 µm syringe filter before injection.[4]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight. For this compound, a key diagnostic feature is the isotopic pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[5][6] This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units, which is a definitive confirmation of the presence of a single bromine atom.[5][6][7]

Experimental Protocol:

  • Instrumentation: Waters LCT Premier XE (ESI-TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: 50-500 m/z.

  • Sample Infusion: Samples prepared for HPLC analysis were diluted and directly infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. For purity analysis, 1H NMR is particularly useful for identifying the presence of residual solvents or other proton-containing impurities. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure.

Experimental Protocol:

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Approximately 10 mg of each sample (synthesized and commercial standard) was dissolved in 0.7 mL of CDCl3.

  • Experiment: A standard 1H NMR spectrum was acquired for each sample.

Results and Discussion

The data obtained from the three analytical techniques were compiled and compared. The results are summarized in the tables below.

HPLC Purity Assessment
SampleRetention Time (min)Peak Area (%)
Synthesized12.5499.8%
Commercial Standard12.5599.7%

The HPLC chromatograms of both the synthesized compound and the commercial standard showed a single major peak at virtually identical retention times. The calculated purity based on the peak area percentage was extremely high for both samples, indicating a successful synthesis and purification of the in-house material.

Mass Spectrometry Identity Confirmation
SampleExpected [M+H]+ (m/z)Observed [M+H]+ (m/z)Expected [M+2+H]+ (m/z)Observed [M+2+H]+ (m/z)Isotope Ratio
Synthesized238.98238.99240.98240.99~1:1
Commercial Standard238.98238.98240.98240.97~1:1

The mass spectra of both samples exhibited the characteristic isotopic pattern for a monobrominated compound. The observed mass-to-charge ratios were in excellent agreement with the calculated values for the protonated molecule, confirming the identity of this compound.

NMR Structural Verification
Sample1H NMR (CDCl3, 400 MHz), δ (ppm)
Expected ~ 8.1 (d, 1H), 7.6 (dd, 1H), 7.5 (d, 1H), 6.2 (s, 1H), 2.4 (s, 3H)
Synthesized 8.12 (d, 1H), 7.61 (dd, 1H), 7.53 (d, 1H), 6.20 (s, 1H), 2.41 (s, 3H). No significant impurities detected.
Commercial Standard 8.12 (d, 1H), 7.62 (dd, 1H), 7.54 (d, 1H), 6.21 (s, 1H), 2.41 (s, 3H). No significant impurities detected.

The 1H NMR spectra of the synthesized and commercial samples were superimposable. The chemical shifts and multiplicities of all protons matched the expected values for the this compound structure. No peaks corresponding to residual solvents or other organic impurities were observed in the synthesized sample, further attesting to its high purity.

Conclusion

The comprehensive, multi-technique analysis demonstrates that the in-house synthesized this compound exhibits a purity profile that is equivalent to, or exceeds, that of the commercial analytical standard. The orthogonal data from HPLC, MS, and NMR provide a high degree of confidence in the identity, structural integrity, and purity of the synthesized material. This robust validation ensures that the compound is suitable for its intended use in subsequent stages of research and development, where purity is paramount. This guide serves as a template for the rigorous quality control procedures that should be implemented for any newly synthesized chemical entity.

References

A Comparative Guide to the Analysis of Impurities in 6-Bromo-2-methylchromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy. The International Council for Harmonisation (ICH) has established rigorous guidelines, such as Q3A(R2) for impurities in new drug substances, that mandate a thorough understanding of a compound's impurity profile.[1][2] This guide provides an in-depth analysis of impurities encountered during the synthesis of 6-Bromo-2-methylchromone, a key heterocyclic scaffold in medicinal chemistry.[3][4] We will objectively compare the performance of critical analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing field-proven insights and detailed experimental protocols to empower your research.

The Synthetic Landscape: Formation of this compound and Its Inherent Impurities

The synthesis of chromones is often accomplished via the Baker-Venkataraman rearrangement, a reliable method that involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration.[5][6][7] Understanding this pathway is crucial because the origin of most impurities can be traced back to the starting materials, intermediates, or side reactions inherent to the synthesis conditions.[8]

Common Synthetic Route:

The process typically begins with the acylation of 4-bromophenol to yield 4-bromophenyl acetate. This intermediate is then subjected to a Fries rearrangement to produce 2'-hydroxy-5'-bromoacetophenone. Subsequent acylation with acetic anhydride gives 2'-acetoxy-5'-bromoacetophenone, the precursor for the key Baker-Venkataraman rearrangement. The resulting diketone is then cyclized to form the final product, this compound.

dot

Caption: Synthesis and potential impurity pathways for this compound.

Key Potential Impurities:

  • Starting Materials & Intermediates: Unreacted 2'-hydroxy-5'-bromoacetophenone can be carried through the synthesis. Incomplete cyclization of the 1,3-diketone intermediate is also a common source of process-related impurities.

  • By-products: Side reactions, such as hydrolysis of ester intermediates or alternative cyclization pathways, can generate structurally similar impurities that may be difficult to separate.

  • Degradation Products: The final product may degrade under harsh acidic or basic conditions used during synthesis or work-up.

Comparative Analysis of Analytical Methodologies

A robust impurity profiling strategy relies on orthogonal analytical techniques, where each method provides a different and complementary perspective on the sample's composition.[9] We will now compare HPLC, GC-MS, and NMR for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds like chromones.[10][11] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main component from structurally similar impurities. A well-developed reversed-phase HPLC method can quantify impurities down to the 0.05% level required by regulatory agencies.

Experimental Protocol: HPLC-UV Purity Method

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • HPLC System and Conditions:

    • Set up the HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes to ensure a stable baseline.

    • Inject 10 µL of the prepared sample solution.

    • Run the gradient program as detailed in the table below.

Table 1: HPLC Method Parameters and Hypothetical Purity Data

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Hypothetical Results Retention Time (min)Area (%)Identification
Impurity 1 8.520.152'-Hydroxy-5'-bromoacetophenone
Impurity 2 12.110.08Unknown
Main Peak 15.3499.72This compound
Impurity 3 17.890.05Unknown

Causality and Insights: The choice of a C18 column is based on the non-polar nature of the chromone ring, providing good retention and separation. The gradient elution is essential to first elute more polar impurities (like the starting material with a free hydroxyl group) before ramping up the organic solvent concentration to elute the main compound and any less polar impurities. This approach ensures sharp peaks and good resolution between closely eluting species.[12]

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is superior for identifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight by-products.[10][13] Its coupling with a mass spectrometer provides structural information, aiding in the tentative identification of unknown peaks by matching their mass spectra against libraries like NIST.[14]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane.

  • GC-MS System and Conditions:

    • The choice of column is critical. A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • The temperature program must be optimized to separate volatile solvents at the beginning of the run from the higher-boiling chromone compound at the end.

Table 2: GC-MS Method Parameters and Potential Findings

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temp. 280 °C
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40-500 m/z
Potential Volatile Impurities IdentificationJustification
Toluene Residual SolventCommonly used in related syntheses.
Pyridine ReagentOften used as a base in acylation or rearrangement steps.
Acetic Anhydride Excess ReagentMay be present if work-up is incomplete.

Performance Comparison: GC-MS is not a replacement for HPLC in this context but a powerful complementary tool. It excels where HPLC falls short: the analysis of volatile substances that are often invisible to UV detection or do not retain well on reversed-phase columns. However, it is unsuitable for thermally labile or non-volatile compounds, which constitute the majority of expected process impurities for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Structural Elucidation

When HPLC or GC-MS reveals unknown impurities, NMR spectroscopy is the definitive tool for structural elucidation.[15][16] Techniques like 1D proton (¹H) and carbon (¹³C) NMR, combined with 2D experiments (COSY, HSQC, HMBC), allow for the unambiguous determination of an impurity's chemical structure, including its connectivity and stereochemistry.[17][18]

Case Study: Elucidating an Unknown Impurity Imagine the "Unknown Impurity 2" from the HPLC data (retention time 12.11 min) is isolated using preparative HPLC.

  • Isolation: The sample is repeatedly injected onto a semi-preparative HPLC column, and the fraction corresponding to the unknown peak is collected. The solvent is then evaporated to yield the isolated impurity.

  • NMR Analysis: The isolated solid is dissolved in a deuterated solvent (e.g., DMSO-d₆) and subjected to a suite of NMR experiments.

  • Structural Determination: ¹H NMR might reveal an additional aromatic proton and the absence of the methyl group signal seen in the final product. 2D NMR experiments would then be used to piece together the connectivity, potentially revealing a by-product from an alternative cyclization reaction. Quantitative NMR (qNMR) can also be used to determine the purity of a substance without needing a specific reference standard for the analyte.[19]

Table 3: Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Use Purity quantification, separation of non-volatilesIdentification of volatile/semi-volatile impuritiesStructural elucidation, absolute quantification (qNMR)
Sensitivity High (ppb-ppm)Very High (ppb-ppt)Moderate (ppm-ppb)
Destructive? YesYesNo
Strengths Robust, reproducible, high resolution for isomersExcellent for solvents, library matching for IDDefinitive structure confirmation, no reference standard needed for qNMR
Limitations Requires chromophore, not ideal for volatilesOnly for thermally stable, volatile compoundsLower throughput, requires higher sample amount for unknowns

A Self-Validating Workflow for Impurity Analysis

A trustworthy and efficient impurity analysis workflow integrates these techniques logically. The process should be self-validating, where results from one technique inform the next step.

dot

Caption: Integrated workflow for comprehensive impurity profiling.

This workflow ensures that routine batches are quickly screened for purity and residual solvents. Only when significant, unknown impurities are detected does the more resource-intensive process of isolation and structural elucidation begin, ensuring an efficient use of time and instrumentation.

Conclusion

The analysis of impurities in the synthesis of this compound is a multifaceted challenge that no single analytical technique can solve alone. A successful strategy relies on a synergistic approach:

  • HPLC serves as the primary tool for quantitative purity assessment of the main compound and non-volatile impurities.

  • GC-MS provides complementary information on volatile impurities and residual solvents, which are critical for process control.

  • NMR Spectroscopy is the ultimate arbiter for the structural elucidation of unknown impurities, providing the definitive evidence required for regulatory submissions and a deep understanding of the reaction chemistry.

By employing this integrated, multi-technique approach, researchers and drug developers can build a comprehensive and trustworthy impurity profile, ensuring the quality, safety, and efficacy of their compounds while adhering to global regulatory standards.[10][20]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-methylchromone
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylchromone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.